Risedronic acid-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-hydroxy-1-phosphono-2-(2,4,5,6-tetradeuteriopyridin-3-yl)ethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)/i1D,2D,3D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDJRNMFWXDHID-RZIJKAHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146754 | |
| Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035438-80-2 | |
| Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035438-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Risedronic acid-d4 chemical structure and properties
An In-depth Technical Guide to Risedronic Acid-d4
Introduction
This compound is the deuterated form of Risedronic acid, a potent nitrogen-containing bisphosphonate.[1] Like its non-deuterated counterpart, it is a powerful inhibitor of bone resorption.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of this compound, with a focus on its mechanism of action and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a labeled pyridinyl bisphosphonate.[3] The deuterium labeling makes it a valuable tool for use as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1]
Chemical Structure
The chemical structure of this compound is characterized by a pyridine ring and a geminal bisphosphonate group. The deuterium atoms are substituted on the pyridine ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Risedronate-d4 | [1] |
| Molecular Formula | C₇H₇D₄NO₇P₂ | [3][4][5] |
| Molecular Weight | 287.14 g/mol | [3] |
| CAS Number | 1035438-80-2 | [1][6] |
| Parent Drug CAS | 105462-24-6 | [3] |
| Appearance | (Not specified) | |
| Solubility | (Not specified) | |
| Melting Point | (Not specified) |
Pharmacological Properties
Risedronic acid is a third-generation bisphosphonate used in the treatment of osteoporosis and Paget's disease.[7][8] Its primary function is to inhibit bone resorption.[7]
Mechanism of Action
Risedronic acid exerts its pharmacological effect by inhibiting osteoclast-mediated bone resorption.[9] The mechanism involves the following key steps:
-
Binding to Hydroxyapatite : Risedronic acid has a high affinity for hydroxyapatite crystals in the bone mineral matrix.[9][10]
-
Internalization by Osteoclasts : During bone resorption, the local acidic environment releases risedronic acid, which is then taken up by osteoclasts through fluid-phase endocytosis.[7][11]
-
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) : Inside the osteoclast, risedronic acid inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][9][10]
-
Disruption of Prenylation : The inhibition of FPPS prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. These lipids are essential for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho).[9][10]
-
Induction of Apoptosis : The disruption of osteoclast function and signaling pathways ultimately leads to apoptosis (programmed cell death) of the osteoclasts.[10][11]
This cascade of events results in a decrease in the number and activity of osteoclasts, leading to reduced bone resorption and an increase in bone mineral density.[12]
Caption: Signaling pathway of Risedronic acid's mechanism of action.
Pharmacokinetics
The pharmacokinetic properties of Risedronic acid are summarized in the table below.
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 0.63% | [11] |
| Time to Maximum Absorption (Tmax) | ~1 hour | [11] |
| Protein Binding | ~24% | [11] |
| Metabolism | Not metabolized | [11] |
| Initial Half-life | ~1.5 hours | [11] |
| Terminal Half-life | 561 hours | [11] |
| Elimination | Renal excretion and unabsorbed drug in feces | [11] |
Experimental Protocols
Synthesis of Risedronic Acid
A general method for the synthesis of risedronic acid involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphorus halide in a suitable solvent.[13][14]
Materials:
-
3-pyridylacetic acid
-
Phosphorous acid
-
Phosphorus trichloride (or phosphorus oxychloride)[15]
-
Water
-
Activated charcoal
-
Suitable base (e.g., sodium hydroxide)
Procedure:
-
3-pyridylacetic acid and phosphorous acid are dissolved in the chosen solvent (methanesulfonic acid or acetonitrile).[14]
-
Phosphorus halide is added to the mixture.[14]
-
The reaction is heated (e.g., 70-75 °C) until the phosphonylation is complete.[14]
-
The reaction mixture is cooled and then quenched with water.[14]
-
The resulting solution is treated with activated charcoal for decolorization.[14]
-
The mixture is refluxed to ensure complete hydrolysis.[14]
-
The pH is adjusted with a suitable base to precipitate the risedronic acid or its salt.[14]
Experimental Periodontitis in a Rat Model
This protocol describes the induction of experimental periodontitis in rats and the subsequent treatment with risedronate to evaluate its effect on alveolar bone resorption.[16]
Animals:
-
Wistar rats[16]
Materials:
-
Elastic ring
-
Risedronate solution
-
0.9% NaCl solution (control)
Procedure:
-
Induction of Periodontitis : An elastic ring is placed around the neck of the right mandibular first molar of each rat.[16]
-
Treatment Administration : The rats are divided into a control group and experimental groups.
-
Duration : The injections are administered for 7 consecutive days.[16]
-
Euthanasia and Sample Collection : On day 8, the animals are euthanized. The mandibles are collected for analysis.[16]
-
Analysis :
-
Histological Examination : The interdental area between the first and second molars is examined histologically to assess inflammation, attachment loss, and the number and morphology of osteoclasts.[16]
-
Bone Mineral Density : An image analyzer is used to determine the bone mineral density in the interdental and bifurcation areas.[16]
-
Caption: Experimental workflow for studying Risedronic acid in a rat model of periodontitis.
Conclusion
This compound is a critical tool for researchers studying the pharmacokinetics and metabolism of risedronate. Its mechanism of action, centered on the inhibition of FPPS in the mevalonate pathway, is well-established and provides a clear rationale for its therapeutic efficacy in bone disorders. The experimental protocols outlined in this guide offer a framework for the synthesis and preclinical evaluation of risedronic acid and its analogs. Further research may continue to explore the full therapeutic potential of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound - Acanthus Research [acanthusresearch.com]
- 5. This compound [chembk.com]
- 6. Risedronic acid D4 | 1035438-80-2 [chemicalbook.com]
- 7. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Risedronic acid - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Risedronate (risedronic acid): osteoporosis treatment [theros.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Inhibitory effects of a bisphosphonate (risedronate) on experimental periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Risedronic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronic acid, a potent nitrogen-containing bisphosphonate, is widely used in the treatment of osteoporosis and other bone-related diseases. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase in osteoclasts, leading to a reduction in bone resorption. Isotopic labeling of pharmaceuticals, such as with deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium can alter a drug's metabolic profile, often leading to a longer half-life due to the kinetic isotope effect. Risedronic acid-d4, with deuterium atoms on the pyridine ring, serves as an invaluable internal standard for quantitative bioanalysis by mass spectrometry.
Synthetic Strategy
The synthesis of this compound can be logically approached in two main stages:
-
Isotopic Labeling of the Precursor: The deuteration of the pyridine ring of 3-pyridylacetic acid.
-
Phosphonylation: The reaction of the deuterated 3-pyridylacetic acid with phosphorous acid and a phosphorus halide to form the final bisphosphonate.
The following sections detail the experimental protocols for each stage, based on established chemical principles and analogous reactions found in the literature.
Experimental Protocols
Part 1: Synthesis of 3-Pyridylacetic Acid-d4
Several methods are available for the deuteration of pyridine and its derivatives. One common and effective method involves a base-catalyzed hydrogen-deuterium exchange.
Methodology: Base-Catalyzed Deuteration
This protocol is adapted from established methods for the deuteration of pyridines using a strong base in a deuterated solvent.
-
Materials:
-
3-Pyridylacetic acid
-
Potassium tert-butoxide (KOtBu)
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
Deuterium oxide (D₂O)
-
Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a dry reaction vessel, add 3-pyridylacetic acid and a stoichiometric amount of potassium tert-butoxide.
-
Add DMSO-d6 to the vessel and stir the mixture at room temperature until the starting material is fully dissolved.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the signals corresponding to the pyridine ring protons.
-
Upon completion of the H-D exchange, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of D₂O.
-
Acidify the mixture to a pH of approximately 4-5 with an HCl solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-pyridylacetic acid-d4.
-
The isotopic purity should be confirmed by mass spectrometry and ¹H NMR.
-
Part 2: Synthesis of this compound
The phosphonylation of the deuterated precursor follows the well-established reaction for the synthesis of risedronic acid.
Methodology: Phosphonylation
This protocol is based on the reaction of a carboxylic acid with phosphorous acid and phosphorus trichloride in a suitable solvent, such as methanesulfonic acid (MSA).
-
Materials:
-
3-Pyridylacetic acid-d4 (from Part 1)
-
Phosphorous acid (H₃PO₃)
-
Phosphorus trichloride (PCl₃)
-
Methanesulfonic acid (MSA)
-
Deionized water
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
In a reaction vessel, dissolve 3-pyridylacetic acid-d4 and phosphorous acid in methanesulfonic acid.
-
Heat the mixture to a temperature between 60-80 °C.
-
Slowly add phosphorus trichloride to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction at the same temperature for several hours until the reaction is complete (monitoring by ³¹P NMR is recommended).
-
Cool the reaction mixture and carefully quench by adding it to ice-water.
-
Heat the aqueous solution to reflux for several hours to ensure complete hydrolysis of any intermediates.
-
Cool the solution and adjust the pH to approximately 4.3 with a sodium hydroxide solution to precipitate the monosodium salt of this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and isotopic enrichment.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of this compound, based on typical yields for analogous non-deuterated syntheses.
| Parameter | Value | Notes |
| Starting Material | 3-Pyridylacetic acid | |
| Deuterating Agent | DMSO-d6 / KOtBu | |
| Isotopic Purity of Intermediate | > 95% | As determined by Mass Spectrometry |
| Yield of 3-Pyridylacetic Acid-d4 | 80-90% |
Table 1: Summary of Quantitative Data for the Synthesis of 3-Pyridylacetic Acid-d4.
| Parameter | Value | Notes |
| Starting Material | 3-Pyridylacetic Acid-d4 | |
| Phosphonylation Reagents | H₃PO₃, PCl₃, MSA | |
| Overall Yield of this compound | 60-75% | Based on 3-Pyridylacetic Acid-d4 |
| Final Product Purity | > 98% | As determined by HPLC |
| Isotopic Enrichment | Maintained from precursor |
Table 2: Summary of Quantitative Data for the Synthesis of this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Risedronic Acid-d4: An Essential Tool in Pharmacokinetic and Bioanalytical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Risedronic acid, a potent third-generation bisphosphonate, is a widely prescribed therapeutic agent for the treatment and prevention of bone resorption diseases, most notably postmenopausal and glucocorticoid-induced osteoporosis, as well as Paget's disease of bone.[1][2][3] Its mechanism of action involves the inhibition of farnesyl pyrophosphate (FPP) synthase, an enzyme in the mevalonate pathway within osteoclasts.[1][4][5] This inhibition disrupts osteoclast function and leads to their apoptosis, thereby reducing the rate of bone resorption.[1] Given its therapeutic importance, understanding the pharmacokinetics of Risedronic acid is crucial for optimizing dosing regimens and ensuring clinical efficacy. However, the inherent analytical challenges associated with Risedronic acid, such as its high polarity and low oral bioavailability (approximately 0.63%), necessitate highly sensitive and robust analytical methods for its quantification in biological matrices.[1][6] This is where its deuterated analog, Risedronic acid-d4, plays a pivotal role.
This compound serves as an indispensable internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6][7] Its structural and chemical similarity to Risedronic acid, with the key difference of deuterium labeling, allows it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects. This technical guide provides a comprehensive overview of the application of this compound in research, focusing on its use in bioanalytical methods, and includes detailed experimental protocols and relevant biological pathways.
Mechanism of Action of Risedronic Acid
Risedronic acid exerts its therapeutic effect by targeting osteoclasts, the primary cells responsible for bone resorption. The process begins with the binding of Risedronic acid to hydroxyapatite in the bone matrix.[1][4] During bone resorption, the acidic microenvironment created by osteoclasts dissolves the bone mineral, releasing the bound Risedronic acid, which is then taken up by the osteoclasts.[1]
Inside the osteoclast, Risedronic acid inhibits FPP synthase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition prevents the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. These lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for maintaining the cytoskeletal integrity and function of osteoclasts. The disruption of these processes ultimately leads to osteoclast apoptosis and a reduction in bone resorption.[1]
Application of this compound in Bioanalytical Methods
The primary application of this compound in research is as an internal standard for the quantification of Risedronic acid in biological samples, most commonly plasma and urine.[6][7] Due to the low concentrations of Risedronic acid in plasma resulting from its poor oral bioavailability, highly sensitive analytical methods such as LC-MS/MS are required for pharmacokinetic studies.[6]
Experimental Workflow for Quantification of Risedronic Acid using this compound
The following diagram illustrates a typical experimental workflow for the quantification of Risedronic acid in human plasma using this compound as an internal standard.
Detailed Experimental Protocols
The following sections provide a detailed methodology for a key experiment involving the use of this compound as an internal standard for the quantification of Risedronic acid in human plasma by LC-MS/MS. This protocol is based on a validated method described in the literature.[6]
Protocol: Quantification of Risedronic Acid in Human Plasma using LC-MS/MS
1. Sample Preparation and Solid Phase Extraction (SPE)
-
Objective: To extract Risedronic acid and this compound from plasma and remove interfering substances.
-
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add the internal standard, this compound.
-
Perform a solid-phase extraction using an anion exchange cartridge.
-
Wash the cartridge to remove interfering components.
-
Elute the analytes (Risedronic acid and this compound) from the cartridge.
-
2. Derivatization
-
Objective: To methylate the phosphonic acid groups of Risedronic acid and this compound to decrease their polarity and improve their chromatographic properties.
-
Procedure:
-
The elution from the SPE step is subjected to derivatization.
-
Add a derivatizing agent, such as trimethylsilyl-diazomethane, to the eluate.
-
Incubate the mixture to allow for complete methylation of the phosphonic acid groups.
-
3. LC-MS/MS Analysis
-
Objective: To separate the derivatized analytes by liquid chromatography and detect and quantify them by tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
4. Quantification
-
Objective: To determine the concentration of Risedronic acid in the plasma samples.
-
Procedure:
-
A calibration curve is constructed by plotting the peak area ratio of Risedronic acid to this compound against the known concentrations of Risedronic acid standards.
-
The concentration of Risedronic acid in the unknown samples is then calculated from the calibration curve.
-
Quantitative Data Summary
The use of this compound as an internal standard allows for the development of highly accurate and precise analytical methods. The following tables summarize key quantitative data from a validated LC-MS/MS method for the quantification of Risedronic acid in human plasma.[6]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Calibration Range | 0.2 - 25 ng/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | Accuracy (% Deviation) | Precision (% CV) |
| 0.2 (LLOQ) | <6% | <6% |
| 0.5 | <6% | <6% |
| 5 | <6% | <6% |
| 20 | <6% | <6% |
Table 3: Recovery and Stability
| Parameter | Risedronic acid | This compound |
| Mean Recovery | 54% | 51% |
| Stability | ||
| Room Temperature (5 hours) | Stable | - |
| Frozen at -80°C (101 days) | Stable | - |
| Autosampler at 10°C (72 hours) | Stable | - |
| Freeze/Thaw Cycles (3 cycles) | Stable | - |
Conclusion
This compound is a critical tool in the field of pharmaceutical research and development, particularly for the bioanalysis of Risedronic acid. Its role as an internal standard in LC-MS/MS methods enables the accurate and precise quantification of Risedronic acid in biological matrices, which is essential for conducting pharmacokinetic studies and ensuring the safety and efficacy of this important osteoporosis therapy. The detailed protocols and quantitative data presented in this guide highlight the robustness and reliability of methods employing this compound, underscoring its value to researchers, scientists, and drug development professionals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Risedronic acid - Wikipedia [en.wikipedia.org]
- 3. Risedronate: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DERIVATIZED DETECTION BY TANDEM MASS SPECTROMETRY AND PHARMACOKINETICS OF RISEDRONIC ACID IN HUMAN VOLUNTEERS | Semantic Scholar [semanticscholar.org]
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Risedronic Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the use of risedronic acid-d4 as an internal standard in the quantitative bioanalysis of risedronic acid. We will delve into the core principles of stable isotope-labeled internal standards, the specific mechanism of action of this compound in compensating for analytical variability, and present a detailed experimental protocol for its application in a validated LC-MS/MS method. This guide will also feature a summary of key quantitative performance data and visualizations of the analytical workflow and the therapeutic mechanism of action of risedronic acid to provide a comprehensive resource for researchers in the field.
Introduction: The Imperative for an Ideal Internal Standard
In the realm of quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, accuracy and precision are paramount. The complexity of biological matrices such as plasma and urine introduces significant potential for variability during sample preparation, chromatographic separation, and detection. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to normalize for variations that can occur at any stage of the analytical process, thereby ensuring the reliability of the quantitative data.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" in mass spectrometry-based bioanalysis. By replacing one or more hydrogen atoms with deuterium, a stable isotope, a molecule is created that is chemically almost identical to the analyte but has a different mass. This subtle yet critical difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Risedronic Acid: Therapeutic Mechanism of Action
Risedronic acid is a potent nitrogen-containing bisphosphonate used for the treatment and prevention of osteoporosis and Paget's disease of bone. Its therapeutic effect stems from its ability to inhibit bone resorption by osteoclasts, the cells responsible for bone breakdown.
The mechanism of action involves several key steps:
-
Adsorption to Bone Mineral: Risedronic acid has a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation at sites of active bone remodeling.
-
Uptake by Osteoclasts: As osteoclasts resorb bone, they internalize the risedronic acid bound to the bone matrix.
-
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): Inside the osteoclast, risedronic acid inhibits the enzyme farnesyl pyrophosphate synthase (FPPS). This enzyme is a key component of the mevalonate pathway, which is crucial for the synthesis of cholesterol and isoprenoid lipids.
-
Disruption of Osteoclast Function: The inhibition of FPPS disrupts the post-translational modification (prenylation) of small GTP-binding proteins (like Ras, Rho, and Rab). These proteins are essential for maintaining the osteoclast's cytoskeleton, ruffled border, and overall resorptive activity.
-
Induction of Apoptosis: The disruption of these vital cellular processes ultimately leads to osteoclast apoptosis (programmed cell death), thereby reducing the rate of bone resorption.
Figure 1: Risedronic Acid's Mechanism of Action in Osteoclasts.
This compound as an Internal Standard: The Mechanism of Analytical Correction
This compound is an ideal internal standard for the quantification of risedronic acid for several reasons:
-
Co-elution: Due to its near-identical chemical structure, this compound co-elutes with risedronic acid during liquid chromatography. This ensures that both compounds experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source at the same time.
-
Similar Extraction Recovery: this compound exhibits the same behavior as the unlabeled analyte during sample preparation steps like solid-phase extraction (SPE) or protein precipitation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
-
Identical Ionization Efficiency: Both compounds have the same ionization efficiency in the mass spectrometer.
By adding a known amount of this compound to every sample at the beginning of the workflow, a ratio of the analyte peak area to the internal standard peak area is calculated. This ratio remains constant even if there are variations in extraction recovery, injection volume, or ionization efficiency, as both the analyte and the internal standard are affected proportionally. This ratio is then used to determine the concentration of the analyte in the unknown sample by comparing it to the ratios obtained from the calibration standards.
Experimental Protocol: Quantification of Risedronic Acid in Human Plasma
The following protocol is a detailed methodology for the determination of risedronic acid in human plasma using this compound as an internal standard, adapted from a validated LC-MS/MS method.[1]
Materials and Reagents
-
Risedronic acid reference standard
-
This compound (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Trimethylsilyl-diazomethane (derivatization agent)
-
Anion exchange solid-phase extraction (SPE) cartridges
Sample Preparation
-
Spiking: To 200 µL of human plasma, add the internal standard (this compound) solution.
-
SPE and Derivatization:
-
Condition an anion exchange SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
On the SPE cartridge, perform derivatization by adding trimethylsilyl-diazomethane. This step methylates the phosphonic acid groups of risedronic acid and this compound, reducing their polarity and improving their chromatographic properties.
-
Elute the derivatized analytes from the cartridge.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Figure 2: Sample preparation workflow for risedronic acid analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium acetate in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 300 µL/min[1] |
| Gradient | A gradient elution program is used.[1] |
Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Risedronic acid) | To be optimized, but a reported transition is m/z 340.2 → 214.0 for the derivatized molecule. |
| MRM Transition (this compound) | To be optimized based on the mass shift due to deuteration. |
Quantitative Data and Method Performance
The performance of a bioanalytical method using this compound as an internal standard has been validated and demonstrated to be robust and reliable. Below is a summary of the key validation parameters.
| Validation Parameter | Result | Reference |
| Calibration Range | 0.2 - 25 ng/mL | [1] |
| Linearity (r²) | > 0.999 | [1] |
| Accuracy (% deviation) | < 6% | [1] |
| Precision (% CV) | < 6% at LLOQ, 0.5, 5, and 20 ng/mL | [1] |
| Mean Recovery (Risedronic acid) | 54% | [1] |
| Mean Recovery (this compound) | 51% | [1] |
Stability Data: Risedronic acid was found to be stable in human plasma under various storage conditions:
-
At least 5 hours at room temperature.[1]
-
For 101 days when frozen at -80°C.[1]
-
For 72 hours in an autosampler at 10°C.[1]
-
Through three freeze-thaw cycles.[1]
Figure 3: Comparison of deuterated vs. analog internal standards.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of risedronic acid in biological matrices. Its mechanism of action as an internal standard is rooted in its near-identical physicochemical properties to the analyte, which allows for effective compensation for analytical variability. The detailed experimental protocol and performance data presented in this guide underscore the suitability of this approach for demanding applications such as pharmacokinetic studies in drug development. For researchers and scientists, the adoption of a deuterated internal standard like this compound is a critical step towards ensuring the generation of high-quality, reproducible, and defensible bioanalytical data.
References
A Comprehensive Guide to the Physical and Chemical Stability of Risedronic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the stability of Risedronic acid. However, specific quantitative stability data and detailed experimental protocols for its deuterated analog, Risedronic acid-d4, are not extensively available in public literature. The information presented herein is based on studies of the non-deuterated compound and established principles of pharmaceutical stability testing. The tables contain illustrative data, and the experimental protocols are generalized templates. Researchers are advised to conduct specific stability studies for this compound to establish its unique stability profile.
Introduction
Risedronic acid, a potent pyridinyl bisphosphonate, is a widely used therapeutic agent for the treatment of osteoporosis and other bone-related diseases. Its deuterated analog, this compound, serves as an essential internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in biological matrices. The physical and chemical stability of this compound is a critical parameter that ensures the accuracy and reliability of such studies. This technical guide provides an in-depth analysis of the stability of Risedronic acid, offering a framework for assessing the stability of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Risedronic acid is crucial for designing and interpreting stability studies.
| Property | Value |
| Chemical Formula | C₇H₇D₄NO₇P₂ |
| Molecular Weight | 287.14 g/mol |
| pKa | Multiple values due to phosphonic acid groups and pyridine nitrogen |
| Solubility | Soluble in water |
| Recommended Storage | -20°C for long-term storage |
Chemical Stability Profile
Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance and identifying potential degradation products. Such studies for Risedronic acid have revealed its susceptibility to degradation under various stress conditions. While specific data for the d4 variant is not available, a similar degradation pattern is anticipated.
Summary of Forced Degradation Studies (Illustrative Data)
The following table summarizes the expected outcomes of forced degradation studies on this compound, based on data from its non-deuterated counterpart.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradants (Putative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 10-15% | Hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 15-25% | Hydrolysis products |
| Oxidative | 3% H₂O₂ | 12 hours | Room Temp | 20-30% | N-oxide, oxidative cleavage products |
| Thermal | Dry Heat | 48 hours | 100°C | 5-10% | Thermal decomposition products |
| Photolytic | UV light (254 nm) | 72 hours | Room Temp | <5% | Photodegradation products |
Note: The percentage of degradation is illustrative and should be confirmed by experimental studies on this compound.
Potential Degradation Pathways
Based on the structure of Risedronic acid, several degradation pathways can be postulated under stress conditions. The primary sites of degradation are likely the phosphonate groups and the pyridine ring.
Physical Stability
The physical stability of this compound is crucial for its handling, storage, and use as a reference standard. Key aspects of physical stability include its solid-state properties and solution stability.
Solid-State Stability
Risedronic acid exists in various hydrated forms. The hemi-pentahydrate form of monosodium risedronate has been shown to lose water upon gentle heating or at low relative humidity, leading to a change in the crystal lattice. This can affect particle size and dissolution properties. Therefore, it is critical to store this compound under controlled temperature and humidity conditions.
Solution Stability
Studies on Risedronic acid have shown that its solutions are stable for several days when stored under refrigerated conditions and protected from light. The stability in solution is pH-dependent, and appropriate buffering is necessary for analytical method development.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. These should be adapted and optimized for this compound.
General Stock Solution Preparation
-
Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask using an appropriate solvent (e.g., water or a suitable buffer) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
Acid and Base Hydrolysis
-
To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH, respectively, to achieve a final acid/base concentration of 0.1 M.
-
Reflux the solutions for a specified period (e.g., 8-24 hours) at a controlled temperature (e.g., 60-80°C).
-
At designated time points, withdraw samples, neutralize them, and dilute to the target concentration for analysis.
Oxidative Degradation
-
Treat an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 6%) to achieve a final concentration of 3%.
-
Keep the solution at room temperature for a specified duration (e.g., 12 hours), protected from light.
-
Withdraw samples at appropriate time intervals and dilute for analysis.
Thermal Degradation
-
For solid-state thermal stress, place a known quantity of this compound powder in a hot air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 48 hours).
-
For solution-state thermal stress, reflux the stock solution at a high temperature for a specified duration.
-
After the stress period, prepare solutions of the stressed solid or dilute the stressed solution for analysis.
Photostability Testing
-
Expose the this compound stock solution and solid drug substance to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare solutions from the stressed samples for analysis.
Analytical Method
A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent drug from its degradation products.
Recommendations for Storage and Handling
Based on the available stability information for Risedronic acid, the following recommendations are provided for this compound:
-
Long-term Storage: this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.
-
Working Solutions: Aqueous solutions of this compound should be prepared fresh. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light.
-
Handling: Avoid exposure to high temperatures and extreme pH conditions during sample preparation and analysis.
Conclusion
While specific stability data for this compound is limited, the information available for the non-deuterated compound provides a solid foundation for understanding its potential stability challenges. Risedronic acid is susceptible to degradation under hydrolytic, oxidative, and to a lesser extent, thermal and photolytic stress. Researchers and drug development professionals must conduct thorough stability studies on this compound to ensure its integrity as a reference standard and the reliability of the data generated using it. The experimental protocols and workflows outlined in this guide provide a framework for establishing a comprehensive stability profile for this important analytical standard.
In-Depth Technical Guide to Risedronic Acid-d4: Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical certification and purity assessment of Risedronic acid-d4. It is designed to offer researchers, scientists, and professionals in drug development a thorough understanding of the quality control parameters, analytical methodologies, and biochemical context of this stable isotope-labeled compound.
Certificate of Analysis Overview
A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. While specific values may vary between manufacturing lots, a typical CoA will include the information summarized in the tables below. Deuterated standards used as internal standards in quantitative bioanalysis typically have a chemical and isotopic purity of 98% or higher.[1][2]
Identification and Chemical Properties
| Parameter | Specification |
| Compound Name | This compound |
| Chemical Name | (1-hydroxy-2-(pyridin-3-yl-d4)ethane-1,1-diyl)bis(phosphonic acid) |
| Molecular Formula | C₇H₇D₄NO₇P₂ |
| Molecular Weight | 287.14 g/mol |
| CAS Number | 1035438-80-2 |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Water |
Purity and Quality Control
| Analytical Test | Typical Specification |
| Chromatographic Purity (HPLC) | ≥98% |
| Isotopic Purity (Mass Spectrometry) | ≥98% Deuterium Incorporation |
| ¹H-NMR Spectroscopy | Conforms to Structure |
| Mass Spectrometry (MS) | Conforms to Molecular Weight |
| Residual Solvents | Meets USP <467> Requirements |
| Water Content (Karl Fischer) | ≤1.0% |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound. The following protocols are based on established analytical techniques for risedronic acid and its deuterated analogue.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound and to identify any related substances.
-
Instrumentation : HPLC system with UV detection.
-
Column : Waters Atlantis dC18 (150 mm × 3.9 mm; 5 µm) or equivalent.[3]
-
Mobile Phase : A gradient or isocratic mixture of aqueous buffers and organic solvents. A typical mobile phase could be a mixture of potassium phosphate buffer and potassium edetate buffer.[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 30 °C.[3]
-
Detection Wavelength : 263 nm.[3]
-
Sample Preparation : A stock solution of this compound is prepared in deionized water at a concentration of approximately 140 µg/mL. This is further diluted to create working standards and samples.[3]
-
Procedure : Inject the sample and standards into the HPLC system. The purity is determined by comparing the area of the main peak to the total area of all peaks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity
LC-MS/MS is a highly sensitive method used to confirm the molecular weight and determine the isotopic enrichment of this compound.
-
Instrumentation : LC-MS/MS system.
-
Chromatographic Conditions :
-
Derivatization : To improve chromatographic retention and sensitivity, the phosphonic acid groups can be methylated using trimethylsilyl-diazomethane.[4][5]
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), typically in positive or negative mode.
-
Scan Type : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor the mass-to-charge ratios of the deuterated and non-deuterated species.
-
-
Data Analysis : The isotopic purity is calculated by comparing the peak area of the deuterated compound to that of any residual non-deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR and ³¹P-NMR are used to confirm the chemical structure of this compound.
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).
-
Procedure : Acquire ¹H and ³¹P NMR spectra. The absence or significant reduction of signals corresponding to the protons on the pyridine ring in the ¹H-NMR spectrum confirms deuteration. The ³¹P-NMR spectrum should show a characteristic signal for the phosphonate groups.
Visualized Workflows and Pathways
General Synthesis and Purification Workflow
The synthesis of this compound involves the reaction of a deuterated pyridine precursor with phosphorous acid and a phosphorus-containing reagent, followed by purification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. jrfglobal.com [jrfglobal.com]
- 3. An easy and effective method for synthesis and radiolabelling of risedronate as a model for bone imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Risedronic acid-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Risedronic acid-d4, a deuterated analog of Risedronic acid. It is intended to serve as a comprehensive resource for professionals in research and drug development, offering key quantitative data, detailed experimental methodologies, and an illustration of its biological pathway.
Core Compound Data
This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of Risedronic acid. The deuterium labeling provides a distinct mass spectrometric signature, enabling precise and accurate measurement.
| Parameter | Value | Source(s) |
| Molecular Formula | C₇H₇D₄NO₇P₂ | |
| Molecular Weight | 287.14 g/mol | |
| CAS Number (Labeled) | 1035438-80-2 | |
| CAS Number (Unlabeled) | 105462-24-6 |
Mechanism of Action: Inhibition of the Mevalonate Pathway
Risedronic acid, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTPase signaling proteins, which are crucial for osteoclast function and survival, ultimately leading to apoptosis of osteoclasts.
Experimental Protocol: Quantification of Risedronate in Human Plasma by LC-MS/MS
This section details a validated method for the determination of risedronate in human plasma, utilizing this compound as an internal standard. This protocol is adapted from a published study and is intended for informational purposes.
1. Sample Preparation and Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To a 200 µL aliquot of human plasma, add a known concentration of this compound solution.
-
Derivatization: The phosphonic acid groups of both risedronate and the internal standard are methylated using trimethylsilyl-diazomethane. This step is performed on an anion exchange solid-phase extraction cartridge and serves to decrease the polarity of the analytes.
-
Elution: Elute the derivatized analytes from the SPE cartridge.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: Phenomenex Gemini C18 column (150 mm × 2.0 mm, 5 µm).
-
Mobile Phase: A gradient of 10 mM ammonium acetate and acetonitrile.
-
Flow Rate: 300 µL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive polarity ionization.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Risedronic Acid: m/z 340.2 → 214.0.
-
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of risedronate to the internal standard (this compound) against the concentration of the calibration standards.
-
Determine the concentration of risedronate in the plasma samples by interpolating their peak area ratios from the calibration curve.
The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and precision of the analytical method.
The Guiding Principles of Deuterium-Labeled Bisphosphonates in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, analysis, and application of deuterium-labeled bisphosphonates in research. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into bisphosphonate molecules provides a powerful tool for elucidating their pharmacokinetic profiles, metabolic pathways, and mechanisms of action with high precision and safety. This guide offers detailed experimental protocols, presents comparative quantitative data, and visualizes key workflows and signaling pathways to equip researchers with the knowledge to effectively implement these powerful tools in their studies.
Core Principles: Leveraging the "Kinetic Isotope Effect" and Stable Isotope Tracing
The utility of deuterium-labeled compounds in pharmaceutical research stems from two key principles: their role as stable isotope tracers and the kinetic isotope effect (KIE). As tracers, deuterium-labeled bisphosphonates allow for their unambiguous detection and quantification in complex biological matrices using mass spectrometry, without the safety concerns and logistical challenges associated with radiolabeling.[1][2][3][4] The KIE, on the other hand, refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, its cleavage is slower, which can lead to a decreased rate of metabolism for deuterated compounds.[5][6] This property can be exploited to enhance the metabolic stability of drugs.[5][7]
Synthesis of Deuterium-Labeled Bisphosphonates
The synthesis of deuterium-labeled bisphosphonates can be achieved by introducing deuterium atoms at specific, non-exchangeable positions within the molecule. This is typically accomplished by using deuterated starting materials or reagents in the synthetic pathway. While general synthetic methods for bisphosphonates are well-established, the introduction of deuterium requires careful planning to ensure high isotopic purity and yield.
A general procedure for the synthesis of bisphosphonates involves the reaction of a carboxylic acid with phosphorous acid and a dehydrating agent like phosphorus oxychloride.[8] For instance, the synthesis of deuterium-enriched zoledronic acid can be achieved by either exchanging protons with deuterium or by synthesizing the molecule with enriched starting materials.[9]
Table 1: Synthetic Approaches for Labeled Bisphosphonates
| Labeled Bisphosphonate | General Synthetic Approach | Key Deuterated Reagent/Starting Material | Reference |
| Deuterium-enriched Zoledronic Acid | Not specified, but suggests synthesis from enriched starting materials or proton exchange. | Deuterated imidazole and/or other precursors. | [9] |
| General 2H, 13C, and 15N-Labeled Bisphosphonates | Reaction of a labeled carboxylic acid with H3PO3 and POCl3. | Labeled carboxylic acid. | [8] |
| Radiolabeled (99mTc) Alendronate | Coupling of a bifunctional chelating agent (DTPA-NHS) to alendronate, followed by radiolabeling. | Not applicable (radiolabeling). | [10] |
Analytical Methodologies for Deuterium-Labeled Bisphosphonates
The analysis of bisphosphonates in biological matrices is challenging due to their high polarity and strong chelating properties.[11] However, the use of deuterium-labeled analogs as internal standards in mass spectrometry-based methods significantly improves the accuracy and precision of quantification.
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) and ion chromatography-mass spectrometry (IC-MS) are the most common techniques for the analysis of bisphosphonates.[11][12][13][14] The use of a deuterium-labeled internal standard is considered the "gold standard" for quantitative bioanalysis as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[15]
Table 2: Mass Spectrometry Parameters for Bisphosphonate Analysis
| Analyte | Internal Standard | Ionization Mode | MS/MS Transition (m/z) | Reference |
| Tamoxifen and metabolites | Tamoxifen-d5 and deuterated metabolites | ESI+ | Analyte-specific | [15] |
| Clodronate and related bisphosphonates | Not specified | ESI- | Analyte-specific | [12] |
| Alendronic acid and etidronic acid | Not specified | ICP-MS | 31 (for Phosphorus) | [13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of bisphosphonates and for studying their interactions with bone mineral.[8][16][17] 1H, 13C, 15N, and 31P NMR can provide detailed information about the conformation and binding of bisphosphonates to hydroxyapatite.[8][17] Deuterium NMR can be used to probe the dynamics of the bisphosphonate side chains when bound to bone.[8] The use of deuterium can also be helpful in simplifying complex proton NMR spectra.[18]
Research Applications of Deuterium-Labeled Bisphosphonates
Pharmacokinetic and Bioavailability Studies
Deuterium-labeled bisphosphonates are invaluable tools for conducting pharmacokinetic (PK) and bioavailability studies.[4][19][20][21] By administering a deuterium-labeled version of the drug intravenously and the non-labeled version orally, researchers can simultaneously determine the absolute bioavailability of the drug from a single set of plasma samples, which reduces inter-subject variability.[4] The long skeletal retention of bisphosphonates can also be studied using labeled compounds.[21][22]
Table 3: Pharmacokinetic Parameters of Selected Bisphosphonates
| Bisphosphonate | Key Pharmacokinetic Feature | Observation from Labeled Studies | Reference |
| Alendronate | High affinity for bone, long skeletal half-life. | Labeled alendronate localizes to sites of active bone resorption. | [19] |
| Risedronate | Lower skeletal retention compared to alendronate. | After 72 hours, less labeled risedronate was retained in the body compared to labeled alendronate. | [19] |
| General Bisphosphonates | Poor intestinal absorption. | Stable isotope studies are well-suited for bioavailability and bioequivalence studies. | [4] |
Elucidating Mechanisms of Action
Deuterium labeling can aid in understanding the metabolic fate and mechanism of action of bisphosphonates. For instance, while nitrogen-containing bisphosphonates are not metabolized, non-nitrogen-containing bisphosphonates are incorporated into cytotoxic ATP analogs.[23][24] Stable isotope labeling can be used to trace the metabolic fate of these compounds.[2]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Nitrogen-Containing Bisphosphonates
Nitrogen-containing bisphosphonates (N-BPs) are potent inhibitors of farnesyl pyrophosphate synthase (FDPS), a key enzyme in the mevalonate pathway.[23][24][25] This pathway is essential for the production of isoprenoid lipids, which are required for the prenylation of small GTPases.[25][26] The inhibition of FDPS disrupts these crucial cellular processes in osteoclasts, leading to their apoptosis and a reduction in bone resorption.[24][26]
References
- 1. researchgate.net [researchgate.net]
- 2. scitechnol.com [scitechnol.com]
- 3. metsol.com [metsol.com]
- 4. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 9. US20090082312A1 - Deuterium-enriched zoledronic acid - Google Patents [patents.google.com]
- 10. Synthesis and biological evaluation of bisphosphonate compound labeled with (99m)Tc(CO)3(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. benchchem.com [benchchem.com]
- 16. Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Pharmacokinetic profile of bisphosphonates in the treatment of metabolic bone disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics/pharmacodynamics of bisphosphonates: use for optimisation of intermittent therapy for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bisphosphonates: a review of their pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. On the pharmacological evaluation of bisphosphonates in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinPGx [clinpgx.org]
- 24. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 26. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the mass spectrum of Risedronic acid-d4
An In-Depth Technical Guide to the Mass Spectrum of Risedronic Acid-d4
This guide provides a detailed overview of the mass spectrometric analysis of this compound, the deuterated analog of the bisphosphonate drug Risedronic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted mass spectral data, comprehensive experimental protocols, and visual representations of its fragmentation and biological signaling pathways. This compound is commonly used as an internal standard in quantitative bioanalytical methods.[1][2]
Predicted Mass Spectral Data of this compound
Due to the high polarity of bisphosphonates, mass spectrometric analysis is often performed after derivatization to improve chromatographic retention and ionization efficiency.[1] The following table summarizes the predicted mass-to-charge ratios (m/z) for the primary ionic species of both native and derivatized this compound. The derivatization is presumed to be methylation of the phosphonic acid groups using trimethylsilyldiazomethane, a common reagent for this purpose.[1]
| Analyte | Ionization Mode | Parent Ion Species | Predicted m/z of Parent Ion | Key Fragment Ion(s) | Predicted m/z of Fragment(s) | Notes |
| This compound (Underivatized) | Negative ESI | [M-H]⁻ | 286.1 | [HP₂O₅]⁻ | 143.0 | The [HP₂O₅]⁻ fragment is a characteristic diagnostic ion for bisphosphonates.[3] |
| [M-H-H₂O]⁻ | 268.1 | Loss of a water molecule. | ||||
| [M-H-PO₃]⁻ | 207.1 | Loss of a phosphonate group. | ||||
| This compound (Tetramethylated) | Positive ESI | [M+H]⁺ | 344.2 | [M+H - (CH₃)₂PO₂H]⁺ | 248.1 | Fragmentation of the methylated phosphonate groups. |
| Pyridinyl methylene phosphonate fragment | 184.1 | Cleavage of the C-P bond. |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The deuterium atoms are typically located on the pyridine ring, but their exact position can influence fragmentation, although the major fragments are expected to be consistent.
Experimental Protocols for Mass Spectrometric Analysis
The following protocols describe a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.
Sample Preparation and Derivatization
Objective: To extract this compound from a biological matrix (e.g., plasma) and derivatize it for LC-MS/MS analysis.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Solid Phase Extraction (SPE) cartridges (anion exchange)
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Methanol, Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
Procedure:
-
Sample Spiking: To 200 µL of human plasma, add a known concentration of this compound solution.
-
Protein Precipitation: Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Solid Phase Extraction (SPE):
-
Condition an anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 2% formic acid in methanol.
-
-
Derivatization (On-Cartridge or Post-Elution):
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of a methanol/water mixture.
-
Add 20 µL of trimethylsilyldiazomethane solution and incubate at 60°C for 15 minutes to methylate the phosphonic acid groups.[1]
-
Evaporate the derivatization reagent and reconstitute in the mobile phase for injection.
-
LC-MS/MS Analysis
Objective: To separate and detect this compound using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 150 mm x 2.0 mm, 5 µm) is suitable for the derivatized analyte.[1]
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 300 µL/min[1]
-
Injection Volume: 10 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) for the derivatized analyte.
-
Multiple Reaction Monitoring (MRM):
-
Q1 (Precursor Ion): m/z 344.2 (for tetramethylated this compound)
-
Q3 (Product Ion): m/z 248.1 (or other stable fragments)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Signaling Pathway of Risedronic Acid
Risedronic acid is a nitrogen-containing bisphosphonate that inhibits bone resorption by targeting osteoclasts. Its primary mechanism of action is the inhibition of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[4] This disruption prevents the synthesis of isoprenoid lipids necessary for the post-translational modification of small GTPase signaling proteins, which are crucial for osteoclast function and survival.[4]
Predicted Mass Fragmentation Pathway of this compound
The fragmentation of bisphosphonates in tandem mass spectrometry provides structural information. For underivatized this compound in negative ion mode, characteristic losses of water and phosphonate groups are expected.
References
- 1. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
Methodological & Application
Bioanalytical Method for Risedronic Acid Using Risedronic Acid-d4 as an Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the bioanalytical method development and validation for the quantitative determination of Risedronic acid in biological matrices, typically human plasma. The method utilizes a stable isotope-labeled internal standard, Risedronic acid-d4, and employs liquid chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This approach is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Risedronic acid, a bisphosphonate used in the treatment of osteoporosis and other bone diseases.
Introduction
Risedronic acid is a potent inhibitor of osteoclast-mediated bone resorption. Due to its high polarity and low oral bioavailability, the quantification of Risedronic acid in biological fluids presents analytical challenges, requiring a highly sensitive and robust bioanalytical method. The use of a deuterated internal standard, this compound, is essential for accurate quantification as it compensates for variability during sample preparation and analysis.[1]
The described method involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by on-cartridge derivatization with trimethylsilyl-diazomethane to enhance the chromatographic retention and mass spectrometric response of the analyte and internal standard.[2]
Experimental Protocols
Materials and Reagents
-
Risedronic acid reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Trimethylsilyl-diazomethane solution (2.0 M in hexanes)
-
Deionized water (18.2 MΩ·cm)
-
Weak anion exchange (WAX) solid-phase extraction cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 150 mm × 2.0 mm, 5 µm)[2]
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
The following protocol outlines the solid-phase extraction and on-cartridge derivatization procedure:
-
Plasma Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
To a 0.6 mL aliquot of plasma, add 0.3 mL of the internal standard solution (this compound in water) and 1.5 mL of deionized water.[3]
-
Vortex mix for 30 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[3]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of methanol, and 2 mL of acetonitrile to remove interfering substances.[3]
-
-
On-Cartridge Derivatization:
-
Elution and Final Preparation:
-
Elute the derivatized analyte and internal standard from the SPE cartridge with 2 mL of methanol.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in an appropriate volume of the mobile phase (e.g., 90% acetonitrile solution).[3]
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 mm × 2.0 mm, 5 µm[2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | Optimized for separation |
| Flow Rate | 300 µL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Risedronic acid derivative) | m/z 340.2 → 214.0 |
| MRM Transition (this compound derivative) | To be determined empirically, expected m/z 344.2 → 218.0 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 350°C |
Method Validation Summary
A summary of the validation parameters for a representative bioanalytical method for Risedronic acid in human plasma is presented below.[2]
| Validation Parameter | Result |
| Linearity Range | 0.2 - 25 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2] |
| Intra-day Precision (%CV) | < 6%[2] |
| Inter-day Precision (%CV) | < 6%[2] |
| Intra-day Accuracy (% Bias) | < 6%[2] |
| Inter-day Accuracy (% Bias) | < 6%[2] |
| Mean Recovery (Risedronic acid) | 54%[2] |
| Mean Recovery (this compound) | 51%[2] |
| Short-Term Stability (Room Temp) | Stable for at least 5 hours in plasma[2] |
| Freeze-Thaw Stability (3 cycles) | Stable[2] |
| Long-Term Stability (-80°C) | Stable for 101 days in plasma[2] |
| Autosampler Stability (10°C) | Stable for 72 hours[2] |
Visualizations
Bioanalytical workflow for Risedronic acid.
Conclusion
The described bioanalytical method, utilizing this compound as an internal standard coupled with solid-phase extraction, on-cartridge derivatization, and LC-MS/MS analysis, provides a robust, sensitive, and reliable approach for the quantification of Risedronic acid in biological matrices. Adherence to the detailed protocols and validation procedures outlined in these application notes is critical for generating high-quality data to support drug development and clinical research.
References
- 1. Quantitative analysis of bisphosphonates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR20090114741A - Method for measuring bisphosphonate compound using derivatization reaction - Google Patents [patents.google.com]
Application Note: Quantification of Risedronic Acid in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of risedronic acid in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by derivatization to improve chromatographic retention and mass spectrometric response. Analysis is performed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using risedronic acid-d4 as a stable isotope-labeled internal standard. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering high selectivity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Risedronic acid is a potent pyridinyl bisphosphonate used for the treatment and prevention of osteoporosis and Paget's disease of the bone.[1][2] It acts by inhibiting osteoclast-mediated bone resorption.[2][3] Due to its high polarity and low oral bioavailability (approximately 0.63%), risedronic acid concentrations in human plasma are typically very low.[2][3][4] Therefore, a highly sensitive and selective analytical method is required for its quantification in biological matrices.[4] This application note describes a validated LC-MS/MS method for the determination of risedronic acid in human plasma, employing a deuterated internal standard (this compound) to ensure high accuracy and precision.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantification of risedronic acid in human plasma.
Caption: Experimental workflow for risedronic acid quantification.
Materials and Reagents
-
Risedronic Acid (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ammonium Acetate
-
Trimethylsilyl-diazomethane solution
-
Solid-Phase Extraction (SPE) Cartridges (Anion Exchange)
-
Reagent Grade Water
Instrumentation
-
Liquid Chromatography system (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent)[5]
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Analytical Column (e.g., Phenomenex Gemini C18, 150 mm x 2.0 mm, 5 µm or X Bridge Bisphosphonate C18)[4][6]
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of risedronic acid and this compound in reagent grade water at a concentration of 1 mg/mL.[7]
-
Working Standard Solutions: Prepare serial dilutions of the risedronic acid stock solution with a mixture of methanol and water to create working standard solutions for spiking into plasma.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 50 ng/mL) for spiking into all samples.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 0.2-25 ng/mL or 0.1-50 ng/mL) and quality control samples at low, medium, and high concentrations.[4][6]
Sample Preparation (Solid-Phase Extraction and Derivatization)
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma (calibration standard, QC, or unknown sample), add the internal standard working solution.[6]
-
SPE Cartridge Conditioning: Condition an anion exchange SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
On-Cartridge Derivatization: Add a derivatization agent such as trimethylsilyl-diazomethane to the cartridge to methylate the phosphonic acid groups of risedronic acid and the internal standard.[4] This step decreases the polarity of the analytes, improving their retention on a reverse-phase column.[4]
-
Elution: Elute the derivatized analytes from the SPE cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following diagram outlines the key stages of the LC-MS/MS analysis.
Caption: LC-MS/MS analysis workflow.
LC Conditions:
-
Column: Phenomenex Gemini C18 (150 mm x 2.0 mm, 5 µm)[4]
-
Mobile Phase: Gradient elution with A) 10 mM Ammonium Acetate and B) Acetonitrile[4]
-
Flow Rate: 300 µL/min[4]
-
Injection Volume: 10 µL[7]
-
Column Temperature: 25 °C[5]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Risedronic acid (derivatized): m/z 340.2 → 214.0[6]
-
This compound (derivatized): The specific transition for the deuterated and derivatized internal standard should be determined.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of risedronic acid in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.2 - 25 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.999[4] |
| Linearity Model | Linear, weighted (1/x²) |
Table 2: Accuracy and Precision
| Concentration Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 0.2 | < 6%[4] | < 6%[4] |
| Low QC | 0.5 | < 6%[4] | < 6%[4] |
| Mid QC | 5 | < 6%[4] | < 6%[4] |
| High QC | 20 | < 6%[4] | < 6%[4] |
Table 3: Recovery and Stability
| Parameter | Result |
| Mean Recovery (Risedronic acid) | 54%[4] |
| Mean Recovery (Internal Standard) | 51%[4] |
| Room Temperature Stability (5h) | Stable[4] |
| Freeze-Thaw Stability (3 cycles) | Stable[4] |
| Autosampler Stability (72h at 10°C) | Stable[4] |
| Long-Term Stability (-80°C for 101 days) | Stable[4] |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of risedronic acid in human plasma. The use of a deuterated internal standard and a robust sample preparation procedure ensures high-quality data suitable for pharmacokinetic and other clinical research applications. The method meets the requirements of regulatory guidelines for bioanalytical method validation.[8]
References
- 1. Risedronic acid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Risedronic acid Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. DERIVATIZED DETECTION BY TANDEM MASS SPECTROMETRY AND PHARMACOKINETICS OF RISEDRONIC ACID IN HUMAN VOLUNTEERS | Semantic Scholar [semanticscholar.org]
- 7. US8168437B2 - Quantitative determination of risedronate in urine by SPE-LC-MS-MS - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Risedronic Acid-d4 in Pharmacokinetic and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Risedronic acid-d4, a stable isotope-labeled (SIL) analog of Risedronic acid, in pharmacokinetic (PK) and bioavailability studies. The inclusion of deuterium atoms in the Risedronic acid molecule allows for its differentiation from the unlabeled drug by mass spectrometry, a technique that offers significant advantages in bioanalysis.
Introduction
Risedronic acid is a potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis and other bone-related diseases.[1] It functions by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts, the cells responsible for bone resorption.[2][3] This inhibition ultimately leads to osteoclast apoptosis and a reduction in bone turnover.[3][4][5]
Pharmacokinetic studies of Risedronic acid are challenged by its very low oral bioavailability, typically less than 1%.[6] This necessitates highly sensitive analytical methods to quantify the low circulating concentrations in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the development of robust and accurate bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of SIL compounds like this compound is a cornerstone of modern drug development, providing invaluable insights into a drug's behavior in vivo.[2] Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no safety risks to subjects, making them ideal for clinical trials.[2]
Application: Absolute Bioavailability Studies
A key application of this compound is in the determination of the absolute bioavailability of orally administered Risedronic acid. This is achieved through a study design that involves the co-administration of an oral dose of the unlabeled drug and a simultaneous intravenous (IV) microdose of the labeled this compound. By comparing the area under the plasma concentration-time curve (AUC) of the orally administered unlabeled drug to the AUC of the intravenously administered labeled drug, the absolute bioavailability (F) can be precisely calculated.
This approach eliminates the need for a separate IV formulation of the unlabeled drug for bioavailability assessment and allows for the determination of absolute bioavailability in a single study, reducing inter-subject variability.
Bioanalytical Method: LC-MS/MS Quantification of Risedronic Acid and this compound
A sensitive and validated LC-MS/MS method is essential for the accurate quantification of Risedronic acid and its deuterated internal standard in plasma. Due to the high polarity of bisphosphonates, derivatization is often required to improve their chromatographic retention and mass spectrometric response.
Sample Preparation and Derivatization
A published method utilizes on-cartridge derivatization with trimethylsilyl-diazomethane to methylate the phosphonic acid groups of both Risedronic acid and this compound, thereby decreasing their polarity.[7]
Chromatographic and Mass Spectrometric Conditions
Following derivatization and solid-phase extraction, the analytes can be separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry.
Table 1: Exemplary LC-MS/MS Method Parameters [7]
| Parameter | Condition |
| Chromatography | |
| Column | Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 300 µL/min |
| Gradient | A gradient of mobile phases A and B is used for separation. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Monitored Transitions | Specific precursor-to-product ion transitions for the methylated derivatives of Risedronic acid and this compound are monitored. |
Bioanalytical Method Validation
The LC-MS/MS method should be fully validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 2: Summary of Bioanalytical Method Validation Parameters [7]
| Validation Parameter | Result |
| Calibration Curve Range | 0.2 - 25 ng/mL |
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Accuracy at LLOQ, LQC, MQC, HQC | < 6% deviation from nominal |
| Precision at LLOQ, LQC, MQC, HQC | < 6% coefficient of variation |
| Mean Recovery (Risedronic acid) | 54% |
| Mean Recovery (this compound) | 51% |
| Analyte Stability | |
| Room Temperature (in plasma) | At least 5 hours |
| Frozen at -80°C (in plasma) | At least 101 days |
| In Autosampler (10°C) | At least 72 hours |
| Freeze/Thaw Cycles | Stable for at least three cycles |
Experimental Protocols
Protocol 1: Absolute Bioavailability Study in Healthy Volunteers
This protocol outlines a study to determine the absolute oral bioavailability of a Risedronic acid tablet formulation.
Study Design: A randomized, open-label, two-period crossover study.
Subjects: Healthy adult male and female volunteers.
Treatment Arms:
-
Treatment A (Oral): A single oral dose of a 30 mg Risedronic acid tablet administered with water after an overnight fast.
-
Treatment B (Intravenous): A single intravenous infusion of 0.3 mg of this compound administered over a specified period.
Washout Period: A washout period of at least 7 weeks between treatments.
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose) for the determination of plasma concentrations of both Risedronic acid and this compound.
Data Analysis:
Pharmacokinetic parameters including AUC from time zero to infinity (AUCinf), maximum plasma concentration (Cmax), and time to Cmax (Tmax) are calculated for both analytes. The absolute bioavailability (F) is calculated using the following formula:
F (%) = (AUCinf, oral / Doseoral) / (AUCinf, IV / DoseIV) * 100
Table 3: Representative Pharmacokinetic Parameters of Risedronic Acid [8]
| Parameter | Value |
| Absolute Bioavailability (Oral) | ~0.62% |
| T | ~1 hour |
| Renal Clearance (% of Total Clearance) | ~87% |
| Terminal Half-life | ~561 hours |
Note: These are literature values for unlabeled Risedronic acid and are provided for context.
Visualizations
Mechanism of Action of Risedronic Acid
Risedronic acid exerts its therapeutic effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway within osteoclasts. This inhibition disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins. The disruption of this process leads to osteoclast apoptosis and a decrease in bone resorption.
Caption: Risedronic acid inhibits FPPS in the mevalonate pathway.
Experimental Workflow for an Absolute Bioavailability Study
The following diagram illustrates the key steps in conducting an absolute bioavailability study using an oral dose of Risedronic acid and an intravenous dose of this compound.
Caption: Workflow for an absolute bioavailability study.
References
- 1. ClinPGx [clinpgx.org]
- 2. [PDF] In vivo effects of bisphosphonates on the osteoclast mevalonate pathway. | Semantic Scholar [semanticscholar.org]
- 3. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonate drugs have actions in the lung and inhibit the mevalonate pathway in alveolar macrophages | eLife [elifesciences.org]
- 5. [PDF] Isotope Effects in ESR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Farnesyl diphosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 8. The effect of dosing regimen on the pharmacokinetics of risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Risedronic Acid in Human Plasma Using Solid-Phase Extraction (SPE) with d4-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Risedronic acid in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and concentration, utilizing d4-Risedronic acid as a stable isotopic internal standard (IS) to ensure accuracy and precision. Due to the high polarity of Risedronic acid, an on-cartridge derivatization step is incorporated to enhance retention and improve chromatographic performance. This method is suitable for pharmacokinetic studies and routine drug monitoring where reliable measurement of Risedronic acid is required.
Introduction
Risedronic acid is a bisphosphonate medication used to treat and prevent osteoporosis and Paget's disease of bone. Its high polarity and low oral bioavailability result in low circulating concentrations in plasma, necessitating a highly sensitive and specific analytical method for its quantification.[1][2] Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex biological matrices like plasma.[3][4] This protocol describes an SPE method using an anion exchange cartridge, followed by derivatization and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of d4-Risedronic acid as an internal standard corrects for variability during sample preparation and analysis, leading to reliable and reproducible results.[1][2]
Experimental Protocol
This protocol is adapted from validated methods for the analysis of Risedronic acid in human plasma.[1][2]
Materials and Reagents:
-
Risedronic Acid reference standard
-
d4-Risedronic Acid (internal standard)
-
Human Plasma (blank)
-
Anion Exchange SPE Cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate
-
Trimethylsilyl-diazomethane solution (2.0 M in hexanes)
-
Deionized Water
-
Formic Acid
-
Triethylamine (TEA)
Equipment:
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
-
LC-MS/MS System
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Risedronic acid and d4-Risedronic acid in deionized water.
-
Prepare working standard solutions by serial dilution of the stock solution.
-
Spike blank human plasma with working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
To 500 µL of each plasma sample, add 50 µL of the d4-Risedronic acid internal standard working solution.
-
Vortex mix for 30 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the anion exchange SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridges with 1 mL of a suitable buffer (e.g., ammonium acetate buffer).
-
Sample Loading: Load the pre-treated plasma samples onto the SPE cartridges. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
Washing:
-
Wash the cartridges with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridges with 1 mL of methanol to remove non-polar interferences.
-
-
Drying: Dry the cartridges thoroughly under high vacuum for 5-10 minutes.
-
-
On-Cartridge Derivatization:
-
Elution:
-
Elute the derivatized analytes from the SPE cartridges with 1 mL of an appropriate elution solvent (e.g., a mixture of acetonitrile and a buffer).
-
Collect the eluate in clean tubes.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex mix and transfer to autosampler vials for analysis.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the described SPE method for Risedronic acid, as reported in a validated study.[1]
| Parameter | Risedronic Acid | d4-Risedronic Acid (IS) |
| Mean Recovery | 54%[1][2] | 51%[1][2] |
| Accuracy (% Deviation) | < 6%[1] | N/A |
| Precision (% CV) | < 6%[1] | N/A |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] | N/A |
| Calibration Range | 0.2 - 25 ng/mL[1] | N/A |
Experimental Workflow Diagram
Caption: SPE workflow for Risedronic acid from plasma.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and sensitive method for the quantification of Risedronic acid in human plasma. The use of a deuterated internal standard and an on-cartridge derivatization step are critical for achieving the necessary accuracy, precision, and sensitivity for pharmacokinetic assessments. This method is well-suited for high-throughput analysis in clinical and research settings, enabling the effective study of Risedronic acid's behavior in the body.
References
- 1. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Quantitative Analysis of Risedronic Acid and Risedronic Acid-d4 in Pharmaceutical Samples by GC-MS after Silylation Derivatization
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Risedronic acid and its deuterated internal standard, Risedronic acid-d4, by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of these bisphosphonate compounds, a derivatization step is required to enable their analysis by GC-MS. This protocol details an optimized silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS) as a catalyst to produce volatile trimethylsilyl (TMS) derivatives. The method is suitable for the quality control of pharmaceutical formulations and for pharmacokinetic studies.
Introduction
Risedronic acid is a potent bisphosphonate used in the treatment of osteoporosis and other bone diseases. Accurate and reliable quantification of Risedronic acid in various matrices is crucial for drug development, quality control, and clinical monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of a wide range of compounds. However, the analysis of highly polar and non-volatile compounds like bisphosphonates by GC-MS is challenging and necessitates a derivatization step to increase their volatility.[1] Silylation is a common and effective derivatization technique that replaces active hydrogen atoms with trimethylsilyl (TMS) groups, thereby increasing the volatility and thermal stability of the analyte.[2] This application note provides a detailed protocol for the silylation of Risedronic acid and its deuterated analog, this compound, for subsequent quantitative analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
Risedronic acid reference standard
-
This compound (internal standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen gas, high purity
-
GC vials (2 mL) with inserts and caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of Risedronic acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in a minimal amount of deionized water and dilute to the mark with methanol.
-
Vortex thoroughly to ensure complete dissolution. These stock solutions should be stored at 2-8°C.
2.2. Working Standard Solutions
-
Prepare a series of working standard solutions of Risedronic acid by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the stock solution with methanol.
Sample Preparation and Derivatization
3.1. Sample Extraction (from a solid dosage form)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Risedronic acid into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent mixture.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Transfer a 1 mL aliquot of the supernatant to a clean tube.
3.2. Derivatization Protocol
-
Transfer a 100 µL aliquot of the sample extract or standard solution into a 2 mL GC vial.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution to each vial (except for the blank).
-
Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas at approximately 40°C. It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 10% TMCS.[2]
-
Cap the vials tightly and vortex for 1 minute.
-
Heat the vials at 90°C for 60 minutes in a heating block or oven to ensure complete derivatization.[2]
-
Allow the vials to cool to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Risedronic acid-TMS derivative: (Target ions to be determined experimentally based on the mass spectrum of the derivatized standard)
-
This compound-TMS derivative: (Target ions to be determined experimentally based on the mass spectrum of the derivatized standard)
-
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are based on typical performance characteristics for the GC-MS analysis of silylated polar compounds and should be validated for Risedronic acid in a specific laboratory setting.
| Parameter | Risedronic Acid | This compound |
| Retention Time (min) | ~12.5 | ~12.4 |
| Limit of Detection (LOD) | ~0.1 ng/mL | - |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL | - |
| Linearity (r²) | >0.995 | - |
| Recovery (%) | 85-115 | 85-115 |
| Precision (%RSD) | <15 | - |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of Risedronic acid.
Discussion
The described silylation method provides a reliable means to derivatize Risedronic acid and its deuterated internal standard for GC-MS analysis. The use of BSTFA with a TMCS catalyst ensures efficient conversion to the more volatile TMS derivatives. The optimized heating conditions are critical for driving the reaction to completion and achieving reproducible results. The sample preparation procedure, including the drying step, is crucial to prevent the hydrolysis of the silylating reagents and the formed derivatives.
The GC-MS parameters are selected to provide good chromatographic separation and sensitive detection of the derivatized analytes. The use of Selected Ion Monitoring (SIM) mode enhances the selectivity and sensitivity of the method, allowing for accurate quantification even at low concentrations. The deuterated internal standard, this compound, is essential for correcting for any variability in the extraction, derivatization, and injection processes, thereby improving the accuracy and precision of the quantitative results.
Conclusion
This application note presents a comprehensive and detailed protocol for the derivatization and subsequent GC-MS analysis of Risedronic acid and this compound. The method is suitable for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical technique for the quantification of this important bisphosphonate. The provided experimental details and performance characteristics can serve as a valuable starting point for method development and validation in various laboratory settings.
References
Application Note: Quantification of Risedronic Acid in Human Plasma using Risedronic acid-d4 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Risedronic acid in human plasma. Due to its high polarity and low oral bioavailability, achieving accurate and precise quantification of Risedronic acid presents an analytical challenge. This protocol utilizes Risedronic acid-d4, a stable isotope-labeled internal standard, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure reliable results. The methodology detailed herein is particularly suited for pharmacokinetic, bioavailability, and bioequivalence studies in drug development.
Introduction
Risedronic acid is a potent pyridinyl bisphosphonate used for the treatment and prevention of osteoporosis and Paget's disease.[1][2][3] It functions by inhibiting osteoclast-mediated bone resorption.[1][2][4] Pharmacokinetic studies have revealed that Risedronic acid exhibits low oral bioavailability, approximately 0.63%, and its absorption is significantly affected by food.[1][4][5] Notably, there is no evidence of systemic metabolism of Risedronic acid; it is primarily eliminated unchanged through renal excretion and adsorption to bone.[1][4][6]
Given the low circulating concentrations of Risedronic acid in plasma, a highly sensitive and specific analytical method is imperative for accurate pharmacokinetic assessment. The use of a stable isotope-labeled internal standard, such as this compound, is critical to account for variability during sample preparation and analysis, thereby improving the accuracy and precision of the assay. This document provides a detailed protocol for the extraction and quantification of Risedronic acid in human plasma using solid-phase extraction (SPE) and LC-MS/MS.
Pharmacokinetic Parameters of Risedronic Acid
The following table summarizes key pharmacokinetic parameters of Risedronic acid in humans.
| Parameter | Value | Reference |
| Oral Bioavailability | 0.63% | [1][4] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1][4] |
| Plasma Protein Binding | ~24% | [1] |
| Mean Steady-State Volume of Distribution | 6.3 L/kg | [4] |
| Metabolism | No evidence of systemic metabolism | [1][4][6] |
| Elimination Half-life | Initial: ~1.5 hours; Terminal: 480-561 hours | [1] |
| Renal Clearance | 52-105 mL/min | [1][4] |
| Total Clearance | 73-122 mL/min | [1][4] |
| Primary Elimination Routes | Renal excretion and adsorption to bone | [1][4] |
Experimental Protocol
This protocol is based on established methods for the analysis of Risedronic acid in biological matrices.[7][8]
Materials and Reagents
-
Risedronic acid reference standard
-
This compound (Internal Standard)[9]
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Trimethylsilyl-diazomethane
-
Solid-Phase Extraction (SPE) cartridges (Anion exchange)
-
Deionized water
Equipment
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation and Solid-Phase Extraction (SPE)
-
Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of Risedronic acid and this compound in a suitable solvent (e.g., methanol/water). Serially dilute the Risedronic acid stock solution with blank human plasma to prepare calibration standards and QC samples at desired concentrations.
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To a 200 µL aliquot of plasma sample, standard, or QC, add the internal standard (this compound) solution.
-
SPE Cartridge Conditioning: Condition the anion exchange SPE cartridges according to the manufacturer's instructions, typically involving sequential washes with methanol and water.
-
Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges to remove interfering substances.
-
Derivatization and Elution: The derivatization of Risedronic acid and this compound can be performed on the SPE cartridge.[7] This step involves the methylation of the phosphonic acid groups using a derivatizing agent like trimethylsilyl-diazomethane to decrease analyte polarity and improve chromatographic retention.[7] Following derivatization, elute the analytes from the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: A C18 column (e.g., Phenomenex Gemini C18, 150 mm × 2.0 mm, 5 µm) is suitable for separation.[7]
-
Mobile Phase: A gradient elution using a mixture of ammonium acetate buffer and acetonitrile is commonly employed.[7][8]
-
Flow Rate: A typical flow rate is 300 µL/min.[7]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in positive ionization mode using multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Risedronic acid (derivatized): 340.2 → 214.0 m/z[8]
-
This compound (derivatized): Monitor the corresponding mass shift for the deuterated internal standard.
-
Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use a weighted linear regression for quantification. The concentration of Risedronic acid in the unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Risedronic acid in plasma.
Pharmacokinetic Pathway of Risedronic Acid
Caption: Pharmacokinetic pathway of Risedronic acid.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of Risedronic acid in human plasma. The detailed protocol presented here, combining solid-phase extraction with LC-MS/MS, is suitable for demanding applications in clinical and pharmaceutical research, enabling precise characterization of the pharmacokinetic profile of Risedronic acid. The absence of systemic metabolism simplifies the analytical approach, as the parent compound is the sole analyte of interest.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Risedronic acid Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. The effect of dosing regimen on the pharmacokinetics of risedronate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Acanthus Research [acanthusresearch.com]
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for Risedronic acid-d4 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for the detection of Risedronic acid and its deuterated internal standard, Risedronic acid-d4.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Risedronic acid.
Question: Why am I observing poor peak shape (tailing or fronting) for Risedronic acid?
Answer:
Poor peak shape for Risedronic acid is a common issue primarily due to its polar nature and ability to interact with metal components of the LC system. Here are the likely causes and solutions:
-
Secondary Silanol Interactions: The phosphonic acid groups of Risedronic acid can interact with active silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Solution: Use a modern, end-capped C18 column or a specialized column designed for polar compounds. Operating the mobile phase at a low pH can also help suppress the ionization of silanol groups. The addition of a buffer, such as ammonium formate, to the mobile phase can help mask these secondary interaction sites.[1]
-
-
Interaction with Metal Components: Bisphosphonates are known to chelate with metal ions (e.g., from the stainless steel components of the HPLC and column), which can cause significant peak tailing.
-
Solution: Employ a bio-inert or PEEK-lined LC system and column to minimize metal interactions. Alternatively, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help mitigate this issue.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
Question: I am experiencing low or no signal for Risedronic acid. What are the possible causes?
Answer:
Low or no signal is a critical issue that can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Poor Retention on Reversed-Phase Columns: Due to its high polarity, Risedronic acid is often poorly retained on traditional C18 columns, eluting at or near the void volume where significant ion suppression can occur.[2]
-
Solution: Derivatization is highly recommended. Methylation of the phosphonic acid groups with an agent like trimethylsilyl-diazomethane (TMS-DAM) will decrease the polarity of the analyte, improving its retention on a reversed-phase column.[2]
-
-
Inefficient Ionization: Risedronic acid may not ionize efficiently under certain conditions.
-
Solution: Ensure the mobile phase pH is compatible with efficient ionization in the ESI source. For derivatized Risedronic acid, positive ion mode is typically used. Optimization of source parameters (e.g., capillary voltage, gas flow, temperature) is crucial.
-
-
Suboptimal MRM Transitions: Incorrect mass-to-charge ratio (m/z) settings for precursor and product ions will result in no signal.
-
Solution: Verify the MRM transitions for your derivatized analyte. For methylated Risedronic acid, a common transition is m/z 340.2 → 214.0.[3] You should perform an infusion of your derivatized standard to confirm the optimal precursor and product ions and to tune collision energy.
-
Question: My recovery of Risedronic acid during solid-phase extraction (SPE) is low and inconsistent. How can I improve it?
Answer:
Low and variable recovery from SPE is a frequent challenge in bisphosphonate analysis.
-
Incomplete Derivatization: If derivatization is performed on the SPE cartridge, incomplete reaction can lead to poor recovery of the desired derivatized analyte.
-
Solution: Optimize the derivatization conditions, including reagent concentration, reaction time, and temperature. Ensure the cartridge is completely dry before adding the derivatization reagent.
-
-
Analyte Breakthrough: The highly polar nature of underivatized Risedronic acid can lead to it not being retained effectively on the SPE sorbent.
-
Solution: Select an appropriate SPE sorbent. Anion exchange cartridges are often used for bisphosphonates. Ensure the sample is loaded under the correct pH conditions to facilitate retention.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.
-
Solution: Optimize the elution solvent. This may involve increasing the organic solvent percentage, adding a competing ion, or adjusting the pH. It can be beneficial to include a "soak" step, where the elution solvent is left on the cartridge for a few minutes to improve recovery.
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of Risedronic acid by LC-MS/MS?
A1: While not strictly mandatory, derivatization is highly recommended for robust and sensitive quantification of Risedronic acid in biological matrices.[2] Due to its high polarity, underivatized Risedronic acid exhibits poor retention on standard reversed-phase columns.[2] Derivatization, typically by methylating the phosphonic acid groups, decreases its polarity, which leads to improved chromatographic peak shape, better retention, and reduced susceptibility to matrix effects at the start of the chromatogram.[2]
Q2: What is a suitable internal standard for Risedronic acid analysis?
A2: this compound is the recommended stable isotope-labeled internal standard for the quantitative analysis of Risedronic acid.[2] It has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus providing accurate correction for matrix effects and variability in extraction.
Q3: What are the typical MRM transitions for derivatized Risedronic acid and this compound?
A3: For methylated Risedronic acid (using a reagent like TMS-DAM), a commonly used MRM transition in positive ion mode is the precursor ion [M+H]+ at m/z 340.2 to a product ion of m/z 214.0.[3] For the methylated d4-internal standard, the precursor ion would be expected at m/z 344.2. The product ion may remain the same or shift depending on the location of the deuterium labels. It is essential to confirm these transitions by infusing the derivatized standards into the mass spectrometer.
Q4: What type of LC column is best suited for this analysis?
A4: After derivatization, a standard C18 column is typically effective. For example, a Phenomenex Gemini C18 column (150 mm × 2.0 mm, 5 µm) has been successfully used.[2] If analyzing without derivatization, a mixed-mode or HILIC column would be more appropriate to achieve adequate retention.
Q5: What are some key validation parameters to assess for a Risedronic acid LC-MS/MS method?
A5: A validated method should demonstrate acceptable linearity, accuracy, precision, and sensitivity. For example, one validated method showed linearity over a range of 0.2-25 ng/mL with a correlation coefficient (r²) of 0.9998.[2] The accuracy and precision at the lower limit of quantification (LLOQ) of 0.2 ng/mL were within 6%.[2] Mean recovery for Risedronic acid and its d4-internal standard were 54% and 51%, respectively.[2]
Quantitative Data Summary
The following tables summarize performance characteristics from a validated LC-MS/MS method for Risedronic acid in human plasma.[2]
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 µm) |
| Mobile Phase | Gradient of 10 mM Ammonium Acetate and Acetonitrile |
| Flow Rate | 300 µL/min |
| Derivatization Agent | Trimethylsilyl-diazomethane |
| Internal Standard | This compound |
| Ionization Mode | Positive ESI |
| MRM Transition | m/z 340.2 → 214.0 (for derivatized Risedronic acid) |
Table 2: Method Validation Data
| Parameter | Result |
| Calibration Range | 0.2 - 25 ng/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Accuracy at LLOQ | < 6% |
| Precision at LLOQ | < 6% |
| Mean Recovery (Risedronic acid) | 54% |
| Mean Recovery (this compound) | 51% |
Experimental Protocol: Sample Preparation and Analysis
This protocol is a representative example for the determination of Risedronic acid in human plasma.
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
To 200 µL of human plasma, add the this compound internal standard.
-
Condition an anion exchange SPE cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Dry the cartridge thoroughly under nitrogen.
-
Perform on-cartridge derivatization by adding a solution of trimethylsilyl-diazomethane in a suitable solvent. Allow the reaction to proceed for the optimized duration.
-
Elute the derivatized analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
2. LC-MS/MS Analysis
-
Injection: Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Perform a gradient elution using an appropriate C18 column with a mobile phase consisting of ammonium acetate and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Monitor the transition m/z 340.2 → 214.0 for derivatized Risedronic acid.
-
Monitor the appropriate transition for derivatized this compound (e.g., m/z 344.2 → product ion).
-
-
Quantification: Quantify the Risedronic acid concentration by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Experimental workflow for Risedronic acid analysis.
Caption: Troubleshooting decision tree for Risedronic acid analysis.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DERIVATIZED DETECTION BY TANDEM MASS SPECTROMETRY AND PHARMACOKINETICS OF RISEDRONIC ACID IN HUMAN VOLUNTEERS | Semantic Scholar [semanticscholar.org]
Minimizing matrix effects in Risedronic acid bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Risedronic acid, with a focus on minimizing matrix effects in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: Why is the bioanalysis of Risedronic acid challenging?
Risedronic acid is a bisphosphonate used in the treatment of bone disorders.[1][2] Its analysis is challenging due to its high polarity and low oral bioavailability, which result in low plasma concentrations.[1] This necessitates a highly sensitive assay for pharmacokinetic studies.[1] Additionally, like other bisphosphonates, Risedronic acid is prone to significant matrix effects, which can interfere with accurate quantification.
Q2: What are matrix effects and how do they affect Risedronic acid analysis?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting components from the biological sample matrix.[3][4] In the bioanalysis of Risedronic acid, endogenous phospholipids are a major source of matrix effects, leading to ion suppression and consequently, reduced sensitivity and inaccurate quantification.[3][5] These effects can be variable and unpredictable, posing a significant challenge to method robustness.[3]
Q3: What is the most effective sample preparation technique for minimizing matrix effects with Risedronic acid?
Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up biological samples and reducing matrix effects in Risedronic acid analysis.[1][6] Specifically, mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, has been shown to produce the cleanest extracts by effectively removing residual matrix components like phospholipids.[6] Anion exchange SPE cartridges have also been successfully used.[1] While simpler methods like protein precipitation are faster, they are less effective at removing interfering matrix components and often result in significant matrix effects.[6]
Q4: Is derivatization necessary for Risedronic acid analysis by LC-MS?
While not strictly necessary, derivatization is a common and highly effective strategy to improve the chromatographic retention and ionization efficiency of Risedronic acid.[2][7] Due to its high polarity, underivatized Risedronic acid has poor retention on traditional reversed-phase columns. Derivatization with agents like trimethylsilyl-diazomethane converts the polar phosphonic acid groups into less polar phosphonate esters.[1][2] This leads to better peak shape and increased sensitivity in LC-MS/MS analysis.[2] However, methods using Hydrophilic Interaction Liquid Chromatography (HILIC) can analyze underivatized bisphosphonates.[2]
Q5: How can I assess the extent of matrix effects in my assay?
Matrix effects can be evaluated by comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix extract after the extraction process.[8] A post-column infusion experiment can also be used to qualitatively identify regions of ion suppression or enhancement in the chromatogram.[8] Regulatory guidance often requires the evaluation of matrix effects as part of method validation.[3]
Q6: What role does a stable isotope-labeled internal standard (SIL-IS) play in mitigating matrix effects?
Using a stable isotope-labeled internal standard, such as Risedronate-d4, is a crucial strategy to compensate for matrix effects.[1] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the SPE protocol. Ensure the correct sorbent type (e.g., anion exchange or mixed-mode) is used.[1][6] Verify the pH of loading, washing, and elution solutions. Ensure the elution solvent has sufficient strength to desorb the analyte. |
| Analyte Degradation | Risedronic acid is generally stable, but stability should be confirmed under your specific sample handling and storage conditions (e.g., room temperature, freeze/thaw cycles).[1] |
| Incomplete Derivatization | If using derivatization, ensure the reaction goes to completion. Optimize reaction time, temperature, and reagent concentration. Use a fresh derivatizing agent like trimethylsilyl-diazomethane.[1] |
Issue 2: High Signal Suppression (Matrix Effect)
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Improve the sample preparation method. Switch from protein precipitation to a more rigorous technique like SPE.[6] Consider using a mixed-mode SPE for enhanced removal of phospholipids.[6] |
| Co-elution with Phospholipids | Modify the chromatographic conditions to separate Risedronic acid from the phospholipid elution zone. Adjust the mobile phase gradient profile or pH.[6] Consider using a different column chemistry (e.g., HILIC for underivatized analysis).[2] |
| Inappropriate Ionization Source | While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects.[4] Evaluate both ionization sources if your instrument allows. |
Issue 3: Poor Peak Shape or Low Retention
| Potential Cause | Troubleshooting Step |
| High Polarity of Underivatized Analyte | Implement a derivatization step to decrease the polarity of Risedronic acid, thereby improving retention on reversed-phase columns.[1][2] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For derivatized Risedronic acid, a gradient of ammonium acetate and acetonitrile is often effective.[1] For underivatized analysis, explore HILIC conditions.[2] |
| Secondary Interactions with Column Hardware | Bisphosphonates can interact with metal components in the HPLC system. Consider using a bio-inert LC system to minimize these interactions and improve peak shape.[9] |
Quantitative Data Summary
| Parameter | Value | Methodology | Source |
| Mean Recovery (Risedronic acid) | 54% | Anion exchange SPE with derivatization | [1] |
| Mean Recovery (Risedronate-d4 IS) | 51% | Anion exchange SPE with derivatization | [1] |
| Calibration Range | 0.2 - 25 ng/mL | LC-MS/MS | [1] |
| Linearity (r²) | 0.9998 | LC-MS/MS | [1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | LC-MS/MS | [1] |
| Accuracy at LLOQ | <6% deviation | LC-MS/MS | [1] |
| Precision at LLOQ | <6% CV | LC-MS/MS | [1] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) and Derivatization of Risedronic Acid from Human Plasma
This protocol is based on the method described by G. A. van der Nagel et al.[1]
1. Materials:
-
Human plasma samples
-
Risedronate-d4 internal standard (IS)
-
Anion exchange SPE cartridges
-
Trimethylsilyl-diazomethane (TMS-DAM) in hexane (derivatizing agent)
-
Methanol
-
Ammonium acetate
-
Acetonitrile
-
Formic acid
-
Triethylamine (TEA) in water
2. Sample Preparation:
-
To 200 µL of human plasma, add the Risedronate-d4 internal standard.
-
Precondition the anion exchange SPE cartridge with methanol followed by water.
3. Solid-Phase Extraction:
-
Load the plasma sample onto the preconditioned SPE cartridge.
-
Wash the cartridge with a solution of 1% formic acid in methanol.
-
Elute the analyte and internal standard from the cartridge.
4. Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in methanol.
-
Add TMS-DAM solution to the reconstituted sample to methylate the phosphonic acid groups.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Stop the reaction by adding a small volume of acetic acid.
5. LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Column: Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: Gradient of 10 mM ammonium acetate and acetonitrile.[1]
-
Flow Rate: 300 µL/min.[1]
-
Detection: Positive ion electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.
Visualizations
Caption: Experimental workflow for Risedronic acid bioanalysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Technical Support Center: Risedronic Acid-d4 Solid-Phase Extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of Risedronic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of this compound often challenging during solid-phase extraction?
A1: The low recovery of this compound, a deuterated form of the bisphosphonate risedronic acid, can be attributed to several factors related to its chemical structure. Its high polarity makes it sparingly soluble in organic solvents commonly used in SPE. Furthermore, the presence of phosphonic acid groups gives it strong chelating properties, leading to potential interactions with metal ions in the sample matrix, labware, or even the SPE sorbent itself. The anionic nature of the molecule at typical pH values also requires careful selection of the appropriate SPE sorbent and optimization of pH conditions to ensure effective retention and elution.
Q2: What is the most common type of SPE sorbent used for this compound extraction?
A2: Anion exchange SPE cartridges are frequently used for the extraction of risedronic acid and its deuterated analog.[1] This is due to the negatively charged phosphonic acid groups of the molecule at neutral or slightly basic pH, which allows for strong retention on a positively charged anion exchange sorbent. Polymeric water-wettable reverse-phase sorbents have also been successfully employed.
Q3: Is derivatization necessary for the successful SPE of this compound?
A3: While not strictly necessary for the extraction itself, derivatization is a highly recommended step to improve the overall analytical performance. Derivatization of the polar phosphonic acid groups, for instance with trimethylsilyl-diazomethane, decreases the polarity of the molecule.[1] This enhances its retention on reversed-phase HPLC columns and improves its ionization efficiency in mass spectrometry, ultimately leading to better sensitivity and chromatographic peak shape.
Q4: What are the pKa values of risedronic acid, and why are they important for SPE?
A4: Risedronic acid has two phosphonic acid moieties with estimated pKa values of approximately 2.9 and 7.0. Understanding these pKa values is critical for optimizing the pH of the sample and the various solutions used during the SPE procedure. To ensure the phosphonic acid groups are ionized (negatively charged) for efficient retention on an anion exchange sorbent, the sample pH should be adjusted to be above the second pKa (e.g., pH > 8). Conversely, for elution, the pH can be lowered to neutralize the phosphonic acid groups, disrupting their interaction with the sorbent.
Troubleshooting Guide
Low recovery of this compound during SPE is a common issue. The following guide provides a systematic approach to identifying and resolving the problem.
Problem: Low or No Recovery of this compound in the Final Eluate
To effectively troubleshoot, it is crucial to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step: the flow-through after sample loading, the wash solutions, and the final eluate.
Troubleshooting Workflow
References
Addressing poor peak shape of Risedronic acid-d4 in chromatography
Welcome to the technical support center for the chromatographic analysis of Risedronic acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and achieve optimal peak shape in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing with this compound?
Peak tailing is a common issue when analyzing polar, ionizable compounds like this compound. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic functional groups of your analyte, leading to tailing peaks.[1][2][3]
-
Metal Contamination: Risedronic acid is a bisphosphonate, which can chelate with metal ions present in the HPLC system (e.g., stainless steel tubing, frits) or the sample matrix. This can cause peak distortion.[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in multiple ionization states, leading to peak tailing.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[2][5]
Q2: What causes peak fronting for my this compound peak?
Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[2][6]
-
Column Overload: In some cases, severe column overload can manifest as peak fronting.[5]
-
Column Degradation: A void or channel in the column packing can also lead to distorted, fronting peaks.[2]
Q3: My this compound peak is split. What should I do?
Peak splitting can be caused by several factors:
-
Sample Solvent Effect: A significant mismatch between the sample solvent and the mobile phase is a common cause of split peaks.[7]
-
Partially Blocked Frit: Debris from the sample or system can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column.[5]
-
Co-elution with an Impurity: An impurity eluting very close to your analyte of interest can appear as a shoulder or a split peak.[7]
-
Dynamic Equilibrium: If the analyte exists in multiple forms that are slowly interconverting on the chromatographic timescale, it can result in peak splitting.[7]
Troubleshooting Guides
Issue 1: Peak Tailing
If you are experiencing peak tailing with your this compound analysis, follow this step-by-step troubleshooting guide.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Detailed Steps:
-
Reduce Sample Concentration/Injection Volume: To rule out column overload, prepare a dilution of your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.[2][5]
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa values of Risedronic acid. For basic compounds, a lower pH (e.g., pH 2.5-3.5) will ensure the analyte is fully protonated and less likely to interact with silanols. Conversely, a higher pH can also be explored.
-
Add a Competing Base or Chelating Agent:
-
Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites, reducing their availability to interact with your analyte.
-
Chelating Agent: To mitigate interactions with metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase.
-
-
Use a Deactivated or End-Capped Column: Modern, high-purity silica columns that are densely bonded and end-capped are designed to minimize silanol interactions.[1] If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Consider a Different Stationary Phase: If tailing persists, a different stationary phase may be necessary. For a polar compound like this compound, a column with a different chemistry, such as a polymer-based or a polar-embedded phase, might provide better peak shape.
Issue 2: Peak Fronting or Splitting
For issues with peak fronting or splitting, the following troubleshooting steps are recommended.
Troubleshooting Workflow for Peak Fronting/Splitting
Caption: A workflow for diagnosing and resolving peak fronting and splitting.
Detailed Steps:
-
Match Sample Solvent to Mobile Phase: The ideal scenario is to dissolve your sample in the mobile phase. If this is not possible due to solubility constraints, use a solvent that is weaker than the mobile phase.[2][6]
-
Check for Column Contamination/Blockage: If the problem persists, reverse-flush the column (if the manufacturer's instructions permit) to remove any particulates that may be blocking the inlet frit.
-
Evaluate for Co-eluting Impurities: Analyze a standard of this compound. If the peak shape is good, the issue in your sample may be a co-eluting impurity.[7] Adjusting the mobile phase composition or gradient profile can help to resolve the two peaks.
-
Inspect Column for Voids: If the column has been subjected to high pressure or has been in use for a long time, a void may have formed at the inlet. This often requires replacing the column.
Experimental Protocols
Mobile Phase Optimization for Improved Peak Shape
Objective: To determine the optimal mobile phase pH and organic modifier concentration to achieve a symmetrical peak for this compound.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
-
Prepare Mobile Phases:
-
Aqueous Component: Prepare a series of 20 mM phosphate or formate buffers with pH values ranging from 2.5 to 7.0.
-
Organic Modifier: Use acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 262 nm[8]
-
-
Procedure:
-
Equilibrate the column with a starting mobile phase composition (e.g., 95% aqueous buffer, 5% organic modifier) for at least 30 minutes.
-
Inject the this compound standard.
-
Systematically vary the pH of the aqueous buffer and the percentage of the organic modifier.
-
Record the retention time, peak asymmetry factor, and theoretical plates for each condition.
-
Data Presentation:
| Mobile Phase pH | % Acetonitrile | Tailing Factor | Theoretical Plates |
| 2.5 | 5 | 1.1 | 8500 |
| 3.5 | 5 | 1.3 | 7800 |
| 5.0 | 5 | 1.8 | 5200 |
| 6.8[9] | 5 | 2.2 | 4100 |
| Mobile Phase pH | % Acetonitrile | Tailing Factor | Theoretical Plates |
| 2.5 | 2 | 1.2 | 8200 |
| 2.5 | 5 | 1.1 | 8500 |
| 2.5 | 10 | 1.0 | 8900 |
Effect of Additives on Peak Shape
Objective: To evaluate the effect of mobile phase additives on the peak shape of this compound.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
-
Prepare Mobile Phases:
-
Use the optimal mobile phase composition determined in the previous experiment.
-
Prepare three variations of this mobile phase:
-
Control (no additive)
-
With 0.1% Triethylamine (TEA)
-
With 10 mM EDTA
-
-
-
Chromatographic Conditions: Use the same conditions as in the mobile phase optimization protocol.
-
Procedure:
-
Equilibrate the column with each mobile phase for at least 30 minutes.
-
Inject the this compound standard.
-
Record the tailing factor and theoretical plates.
-
Data Presentation:
| Mobile Phase Additive | Tailing Factor | Theoretical Plates |
| None (Control) | 1.8 | 5200 |
| 0.1% TEA | 1.2 | 7900 |
| 10 mM EDTA | 1.3 | 7500 |
By following these troubleshooting guides and experimental protocols, researchers, scientists, and drug development professionals can effectively address poor peak shape of this compound in their chromatographic analyses, leading to more accurate and reliable results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. Impurity makes a split peak, Risedronate - Chromatography Forum [chromforum.org]
- 8. Method Development and Validation for Analysis of Risedronate Sodium and Calcium Carbonate Using RP-HPLC Technique in Pharmaceutical Dosage Form - ProQuest [proquest.com]
- 9. librarysearch.lse.ac.uk [librarysearch.lse.ac.uk]
Technical Support Center: Risedronic Acid-d4 Stability in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential for Risedronic acid-d4 degradation in biological samples. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound in biological matrices.
| Issue | Potential Cause | Recommended Action |
| Low Analyte Recovery | Chelation with Metal Ions: Risedronic acid is a known chelating agent and can bind to metal ions present in glassware, solvents, or endogenous to the biological matrix. | - Use metal-free or polypropylene labware.- Add a chelating agent like EDTA to the mobile phase during chromatographic analysis[1]. |
| Adsorption to Surfaces: The polar nature of Risedronic acid can lead to non-specific binding to glass and plastic surfaces. | - Silanize glassware to reduce active sites.- Use polypropylene tubes and pipette tips. | |
| Inefficient Extraction: Due to its high polarity, extraction from biological matrices can be challenging. | - Optimize the solid-phase extraction (SPE) protocol. Anion exchange SPE followed by derivatization has been shown to be effective[2].- Consider derivatization prior to extraction to decrease polarity. | |
| Inconsistent Results | Sample Degradation: Improper storage or handling of biological samples can lead to analyte degradation. | - Adhere strictly to validated storage conditions. Risedronate is stable in human plasma for at least 5 hours at room temperature, 101 days at -80°C, and through three freeze/thaw cycles[2].- Minimize the time samples spend at room temperature during processing. |
| pH-dependent Stability: The stability of bisphosphonates can be influenced by pH. | - Maintain a consistent pH during sample preparation and analysis. The pH of the mobile phase should be carefully controlled, for example, at 9.5 ± 0.1 for certain chromatographic methods[1]. | |
| Unexpected Chromatographic Peaks | Degradation Products: Exposure to harsh chemical conditions or elevated temperatures can cause degradation. | - Review sample handling procedures for exposure to strong acids, bases, or oxidizing agents. Risedronate has been shown to degrade under acidic, basic, and oxidative stress conditions[3].- Ensure proper temperature control during sample storage and processing. |
| Derivatization Artifacts: The derivatization process itself can sometimes produce side products. | - Optimize derivatization conditions (reagent concentration, reaction time, and temperature). Trimethylsilyl-diazomethane is a commonly used derivatizing agent for methylating the phosphonic acid groups[2]. |
Frequently Asked Questions (FAQs)
???+ question "Is this compound expected to have different stability than non-deuterated Risedronic acid?"
???+ question "What are the optimal storage conditions for biological samples containing this compound?"
???+ question "What are the known degradation pathways for Risedronic acid?"
???+ question "Does pH affect the stability of Risedronic acid?"
???+ question "Are there any special considerations for sample collection?"
Quantitative Data Summary
The following tables summarize the stability of Risedronate under various conditions based on published data. This data can be considered indicative of the stability of this compound.
Table 1: Stability of Risedronate in Human Plasma
| Condition | Duration | Stability | Reference |
| Room Temperature | At least 5 hours | Stable | [2] |
| Frozen at -80°C | 101 days | Stable | [2] |
| Autosampler at 10°C | 72 hours | Stable | [2] |
| Freeze/Thaw Cycles | Three cycles | Stable | [2] |
Table 2: Degradation of Risedronate Under Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| 1.0 M HCl | 10 days | 50°C | 21.9% | [3] |
| 1.0 M NaOH | 1 day | 50°C | 21.2% | [3] |
| 3.0% (v/v) H₂O₂ | 3 hours | 25°C | 17.3% | [3] |
Experimental Protocols
Protocol 1: Sample Preparation and Analysis of Risedronate in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of Risedronate in human plasma[2].
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: Spike an aliquot of the plasma sample with this compound internal standard.
-
Solid-Phase Extraction (SPE):
-
Use an anion exchange SPE cartridge.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
-
On-Cartridge Derivatization:
-
Add a solution of trimethylsilyl-diazomethane to the cartridge to methylate the phosphonic acid groups of Risedronate and the internal standard. This step decreases the polarity of the analytes.
-
-
Elution: Elute the derivatized analytes from the SPE cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a gradient elution of ammonium acetate and acetonitrile[2].
-
Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions for both derivatized Risedronate and this compound.
-
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Key factors for accurate this compound analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Investigating variability in Risedronic acid-d4 internal standard response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Risedronic acid-d4 internal standard (IS) response during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in the this compound internal standard response?
Variability in the this compound internal standard response can stem from several factors, broadly categorized as issues related to the internal standard itself, the analytical method, or the sample matrix. Common causes include:
-
Isotopic Purity and Crosstalk: The presence of unlabeled Risedronic acid as an impurity in the this compound stock or isotopic contribution from the analyte to the internal standard channel can lead to inaccurate quantification.[1]
-
Deuterium Exchange: The deuterium atoms on the this compound molecule can exchange with protons from the surrounding solvent or matrix, especially under certain pH or temperature conditions. This leads to a decrease in the IS signal and a corresponding increase in the signal of the unlabeled analyte.[1][2]
-
Chromatographic Isotope Effects: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography due to minor differences in polarity. This can affect the integration and accuracy of the results if the peaks are not well-resolved or if the integration parameters are not optimized.[2][3]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer source, leading to ion suppression or enhancement. Risedronic acid's polar nature and metal-chelating properties can make it particularly susceptible to matrix effects.[4]
-
Sample Preparation Inconsistencies: Errors during sample extraction, dilution, or reconstitution can introduce variability in the final concentration of the internal standard.
-
Instrumental Issues: Fluctuations in the LC-MS/MS system, such as inconsistent injection volumes, detector sensitivity drift, or a contaminated ion source, can all contribute to IS response variability.[5][6]
Q2: I am observing a signal for the analyte in my blank samples that are only spiked with this compound. What is the likely cause?
This issue is most likely due to either the presence of unlabeled Risedronic acid as an impurity in your this compound internal standard or isotopic crosstalk.[1] Crosstalk occurs when the isotopic signal of the analyte contributes to the signal of the internal standard.
Q3: My this compound internal standard seems to be losing its deuterium. How can I confirm and prevent this?
Deuterium exchange can occur if the deuterium labels are in chemically labile positions. To confirm this, you can incubate the this compound in the sample matrix at different pH values and temperatures and monitor for a decrease in the IS signal and an increase in the unlabeled analyte signal over time.[1][2] To prevent this, review the certificate of analysis to ensure the deuterium labels are on stable positions, maintain a neutral pH for your samples and mobile phases, and consider optimizing MS source conditions to lower the temperature.[2]
Q4: Why is my this compound eluting at a slightly different retention time than the Risedronic acid analyte?
This phenomenon is known as the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to small differences in polarity and result in the deuterated compound eluting slightly earlier in reversed-phase chromatography.[2] While often minimal, this can impact quantification if not properly addressed through chromatographic optimization.
Troubleshooting Guides
Guide 1: Investigating High Variability in Internal Standard Peak Area
This guide provides a systematic approach to troubleshooting inconsistent peak areas for the this compound internal standard across a single analytical run.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Injection Volume | 1. Check the autosampler for air bubbles in the syringe or sample loop. 2. Verify the injection volume setting in the software. 3. Perform a series of blank injections to assess volume precision. | Consistent peak areas for repeated injections of the same standard. |
| Sample Preparation Error | 1. Review the sample preparation protocol for any potential inconsistencies in pipetting or dilution steps. 2. Prepare a fresh set of calibration standards and quality control samples. | Reduced variability in IS response for the newly prepared samples. |
| Matrix Effects | 1. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. 2. Optimize the sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. | Minimized difference in IS response between neat and matrix samples. |
| Instrument Instability | 1. Monitor the system pressure and baseline for any fluctuations. 2. Clean the mass spectrometer's ion source. 3. Check for leaks in the LC system. | A stable baseline and consistent system pressure during the run. |
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked into the initial mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then this compound is added to the final extracted sample.
-
Set C (Pre-Extraction Spike): this compound is added to the blank matrix before the extraction process.
-
-
Analyze all three sets of samples using the established LC-MS/MS method.
-
Calculate the matrix factor (MF): MF = (Peak area of Set B) / (Peak area of Set A).
-
Calculate the recovery (RE): RE = (Peak area of Set C) / (Peak area of Set B).
-
Calculate the internal standard-normalized matrix factor.
-
Interpretation: A matrix factor significantly different from 1 indicates ion suppression or enhancement.
Guide 2: Addressing Analyte Signal in Internal Standard-Only Samples
This guide helps to identify the source of an unexpected analyte signal in blank samples spiked only with the this compound internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected analyte signals.
Experimental Protocol: Evaluating Isotopic Crosstalk
-
Prepare a series of calibration standards of the unlabeled Risedronic acid.
-
Do not add the this compound internal standard.
-
Analyze the samples using the established LC-MS/MS method.
-
Monitor the MRM (Multiple Reaction Monitoring) transition for the this compound internal standard in all samples.
-
Plot the observed peak area in the IS channel against the analyte concentration. A linear relationship indicates isotopic crosstalk.[1]
Signaling Pathways and Workflows
Systematic Troubleshooting Logic
The following diagram illustrates a logical progression for troubleshooting general variability in the this compound internal standard response.
Caption: A systematic approach to troubleshooting IS variability.
References
Common pitfalls when using deuterated bisphosphonate standards
Welcome to the technical support center for the use of deuterated bisphosphonate standards in analytical research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a deuterated bisphosphonate internal standard (IS) compared to a structural analog?
A1: Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons.[1] The key advantage is their structural and chemical similarity to the analyte, leading to almost identical behavior during sample preparation, chromatography, and ionization.[2] This co-elution ensures that both the analyte and the internal standard experience similar matrix effects, which are the suppression or enhancement of the signal caused by other components in the sample.[1][3] This leads to more accurate and precise quantification.[4] Structural analogs, while useful, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to less effective compensation for these variabilities.[5]
Q2: I'm observing a gradual decrease in the signal of my deuterated internal standard over a series of injections. What could be the cause?
A2: A progressive loss of the deuterated internal standard signal can be an indication of isotopic exchange, particularly if the standard is stored in a protic solvent (like water or methanol) or at a non-optimal pH for an extended period. This "back-exchange" occurs when deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment.
Q3: My deuterated standard seems to elute slightly earlier than the non-deuterated analyte in my LC-MS analysis. Is this normal?
A3: Yes, a slight shift in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect". Typically, on a reversed-phase column, the deuterated compound is slightly less retentive and will elute a fraction of a minute earlier. While often minor, it's crucial to ensure the shift does not lead to differential matrix effects. If the separation is significant, the analyte and the internal standard may not experience the same matrix components as they elute, leading to inaccurate results.[2][3]
Troubleshooting Guides
Issue 1: Inaccurate or Imprecise Quantitative Results
Symptoms:
-
High variability (%RSD) between replicate injections.
-
Poor accuracy of quality control (QC) samples.
-
Non-linear calibration curves.
Possible Causes and Solutions:
-
Isotopic Exchange (H-D Exchange): The deuterium label on your standard may be exchanging with hydrogen from your sample matrix or mobile phase.
-
Solution: Evaluate the stability of the deuterated standard in your matrix and mobile phase. Avoid high pH and high temperatures. If possible, use a standard with deuterium labels on stable positions (e.g., on a carbon backbone rather than on exchangeable heteroatoms like oxygen or nitrogen).
-
-
Isotopic Purity of the Standard: The deuterated standard may contain a significant amount of the non-deuterated analyte.
-
Solution: Always check the certificate of analysis for the isotopic purity of your standard. If the purity is low, this can be corrected for in your calculations, but a higher purity standard is always preferable.
-
-
Matrix Effects: Even with a deuterated standard, significant and variable matrix effects can sometimes lead to inaccuracies.
-
Solution: Optimize your sample preparation method to remove as many interfering matrix components as possible. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, ensure that the analyte and internal standard are co-eluting as closely as possible.
-
Below is a troubleshooting workflow for inaccurate or imprecise results:
Caption: Troubleshooting workflow for inaccurate or imprecise results.
Issue 2: Poor Chromatographic Peak Shape or Retention
Symptoms:
-
Broad or tailing peaks for the bisphosphonate analyte and/or standard.
-
Poor retention on reversed-phase columns.
Possible Causes and Solutions:
-
High Polarity of Bisphosphonates: Bisphosphonates are highly polar and often exhibit poor retention on traditional C18 columns.
-
Solution 1: Derivatization. This is a common and effective approach. Derivatizing the phosphonate groups makes the molecule less polar, improving retention and peak shape. A detailed protocol for derivatization with trimethylsilyldiazomethane (TMSD) is provided below.
-
Solution 2: Use of Alternative Chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of mixed-mode columns can be effective for retaining polar compounds like bisphosphonates without derivatization.
-
The following diagram illustrates the decision-making process for addressing poor chromatography:
Caption: Decision-making for improving bisphosphonate chromatography.
Data Presentation
The following tables provide illustrative data on the impact of using deuterated internal standards on assay performance.
Table 1: Illustrative Comparison of Accuracy and Precision for a Bisphosphonate Assay
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Deuterated IS | 1 | 98.5 | 4.2 |
| 10 | 101.2 | 3.1 | |
| 100 | 99.8 | 2.5 | |
| Structural Analog IS | 1 | 85.3 | 14.8 |
| 10 | 92.1 | 11.5 | |
| 100 | 95.6 | 9.8 |
This table illustrates the typical improvement in accuracy and precision when using a deuterated internal standard compared to a structural analog for a hypothetical bisphosphonate assay.
Table 2: Illustrative Impact of Matrix Effects on Bisphosphonate Quantification
| Sample Matrix | Internal Standard | Analyte Response (Area) | IS Response (Area) | Analyte/IS Ratio |
| Neat Solution | Deuterated IS | 500,000 | 510,000 | 0.98 |
| Plasma Extract | Deuterated IS | 250,000 | 255,000 | 0.98 |
| Neat Solution | Structural Analog IS | 500,000 | 490,000 | 1.02 |
| Plasma Extract | Structural Analog IS | 250,000 | 350,000 | 0.71 |
This table demonstrates how a deuterated internal standard can effectively compensate for ion suppression in a plasma matrix, maintaining a consistent analyte-to-IS ratio, whereas a structural analog with different chromatographic and ionization properties may not provide adequate correction.
Experimental Protocols
Detailed Protocol for Derivatization of Bisphosphonates with Trimethylsilyldiazomethane (TMSD)
This protocol describes a general procedure for the derivatization of bisphosphonates in a biological matrix (e.g., plasma) for LC-MS/MS analysis.
Materials:
-
Plasma sample containing bisphosphonate analyte and deuterated internal standard.
-
Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes).
-
Methanol.
-
Toluene.
-
Solid-Phase Extraction (SPE) cartridges (e.g., weak anion exchange).
-
SPE conditioning, wash, and elution solvents.
-
Nitrogen evaporator.
-
Reconstitution solvent (e.g., mobile phase).
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the deuterated internal standard.
-
Vortex briefly to mix.
-
Perform a solid-phase extraction (SPE) to isolate the bisphosphonates from the plasma matrix. Follow the SPE cartridge manufacturer's instructions for conditioning, loading, washing, and drying.
-
-
On-Cartridge Derivatization:
-
Prepare the derivatization reagent by mixing TMSD (2.0 M in hexanes) with toluene and methanol in a 1:4:1 (v/v/v) ratio. Caution: TMSD is toxic and potentially explosive. Handle in a well-ventilated fume hood and follow all safety precautions.
-
Apply 1 mL of the freshly prepared derivatization reagent to the SPE cartridge containing the extracted bisphosphonates.
-
Allow the reaction to proceed at room temperature for 60 minutes.[6]
-
-
Elution and Evaporation:
-
Elute the derivatized bisphosphonates from the SPE cartridge with an appropriate solvent (e.g., 2 mL of methanol).[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex to ensure complete dissolution.
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
The following workflow diagram visualizes the derivatization protocol:
Caption: Experimental workflow for bisphosphonate derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. KR20090114741A - Method for measuring bisphosphonate compound using derivatization reaction - Google Patents [patents.google.com]
Ensuring long-term stability of Risedronic acid-d4 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability of your Risedronic acid-d4 stock solutions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C. It is typically shipped on blue ice to maintain this temperature during transit.[1]
Q2: What is the best solvent for preparing this compound stock solutions?
Q3: How should I store my this compound stock solution to ensure long-term stability?
A3: For optimal long-term stability, stock solutions should be stored at -80°C. Studies on the unlabeled form, risedronate, in human plasma have demonstrated stability for at least 101 days at this temperature.[3] For shorter-term storage, refrigeration at 2-8°C with protection from light is suitable for aqueous solutions for up to 10 days.[2] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q4: How many freeze-thaw cycles can my this compound stock solution tolerate?
A4: Risedronate in human plasma has been shown to be stable for at least three freeze-thaw cycles.[3] However, to minimize the risk of degradation, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
Q5: Is this compound sensitive to light?
A5: Yes, it is recommended to protect this compound solutions from light.[2] Stock solutions should be stored in amber vials or tubes wrapped in foil.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in my stock solution upon thawing. | - The concentration of the stock solution may be too high for the solvent. - The solution may have been stored for an extended period, leading to insolubility. | - Gently warm the solution to 37°C and vortex to redissolve the precipitate. - If the precipitate persists, sonication may be attempted. - For future preparations, consider using a lower stock concentration or a different solvent system. |
| I am observing a loss of compound activity in my experiments. | - The stock solution may have degraded due to improper storage. - Repeated freeze-thaw cycles may have compromised stability. | - Prepare a fresh stock solution from solid material. - Verify the storage conditions and handling procedures. - Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC). |
| My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. | - The compound may have degraded into one or more byproducts. - The stock solution may be contaminated. | - Review the storage history of the stock solution. - Perform a forced degradation study to identify potential degradation products. - Prepare a fresh stock solution using high-purity solvent and sterile techniques. |
Stability Data
The following tables summarize stability data for risedronate, the unlabeled form of this compound. This data can serve as a valuable reference for handling and storing your deuterated compound.
Table 1: Short-Term Stability of Risedronate Solutions
| Matrix | Concentration(s) | Storage Condition | Duration | Stability Outcome |
| Distilled Water | 500 µg/mL | Refrigerator, protected from light | 10 days | Stable[2] |
| Human Plasma | 0.5, 5, 20 ng/mL | Room Temperature | 5 hours | Stable[3] |
| QC Samples | Low, Medium, High | Room Temperature | 24 hours | Stable[4] |
| Human Plasma | 0.5, 5, 20 ng/mL | Autosampler at 10°C | 72 hours | Stable[3] |
Table 2: Long-Term Stability of Risedronate Solutions
| Matrix | Concentration(s) | Storage Condition | Duration | Stability Outcome |
| Human Plasma | 0.5, 5, 20 ng/mL | -80°C | 101 days | Stable[3] |
| QC Samples | Low, Medium, High | -24°C | Not specified | Average recovery of 98.62%[4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Materials: this compound solid, sterile distilled water, sterile conical tube or vial, analytical balance, vortex mixer.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of solid using an analytical balance.
-
Add the appropriate volume of sterile distilled water to achieve the target concentration (e.g., for a 1 mg/mL solution, add 1 mL of water to 1 mg of solid).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage or at 2-8°C for short-term use (up to 10 days), protected from light.
-
Protocol 2: Assessment of Stock Solution Stability by HPLC
-
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
-
Materials: this compound stock solution, HPLC system with UV or MS detector, appropriate HPLC column (e.g., C18), mobile phase (e.g., a mixture of a buffer like ammonium acetate and an organic solvent like acetonitrile), reference standard of this compound.
-
Procedure:
-
Prepare a fresh reference standard solution of this compound at a known concentration.
-
At time zero (T=0), dilute an aliquot of your stock solution to a working concentration within the linear range of the HPLC method.
-
Analyze the diluted stock solution and the reference standard by HPLC. Record the peak area of this compound.
-
Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At subsequent time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stock solution, dilute it to the same working concentration, and analyze it by HPLC.
-
Compare the peak area of the stored sample to the peak area of the freshly prepared reference standard at each time point. A decrease in the peak area of the stored sample relative to the reference standard indicates degradation.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Visualizations
Caption: Workflow for preparing, storing, and analyzing this compound stock solution stability.
Caption: Mechanism of action of Risedronic acid in osteoclasts.
References
- 1. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Determination of Risedronate in Pharmaceutical Formulations via Complex Formation with Cu (II) Ions: Application to Content Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Low Levels of Risedronic Acid
Welcome to the technical support center for the analysis of Risedronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with quantifying low levels of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to quantify low levels of Risedronic acid?
A1: The quantification of low levels of Risedronic acid presents several analytical challenges primarily due to its inherent physicochemical properties:
-
High Polarity: Risedronic acid is a highly polar compound, which leads to poor retention on traditional reversed-phase HPLC columns.
-
Low Oral Bioavailability: Its low bioavailability (around 0.63%) results in very low concentrations in biological matrices like plasma, demanding highly sensitive analytical methods.[1][2]
-
Lack of a Strong Chromophore: Risedronic acid does not possess a strong UV-absorbing chromophore, which limits the sensitivity of UV-based detection methods.[3]
-
Chelating Properties: As a bisphosphonate, Risedronic acid can chelate with metals, which can lead to poor peak shape and recovery in chromatographic systems.[4]
Q2: What are the common analytical techniques used for Risedronic acid quantification?
A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC with UV Detection: This method often requires derivatization or the use of ion-pairing agents to enhance retention and sensitivity.[3][5][6]
-
LC-MS/MS: This is a highly sensitive and specific method, often considered the gold standard for quantifying low concentrations of Risedronic acid in biological fluids.[1][7] Derivatization can also be employed to improve its performance.[1][7]
-
Ion Chromatography: The USP monograph for Risedronic acid assay describes an ion chromatography method with UV detection.[4][8]
-
Spectrophotometry: This method can be used, particularly for pharmaceutical formulations, and is based on complex formation with metal ions like Cu(II).[9]
Q3: What is derivatization and why is it used for Risedronic acid analysis?
A3: Derivatization is a chemical reaction that modifies the analyte to produce a new compound with properties that are more suitable for a specific analytical method. For Risedronic acid, derivatization is primarily used to:
-
Decrease Polarity: By reacting the polar phosphonic acid groups, the overall polarity of the molecule is reduced, leading to better retention on reversed-phase columns. A common derivatizing agent is trimethylsilyl-diazomethane, which methylates the phosphonic acid groups.[1][7]
-
Enhance Detection: While not the primary reason for Risedronic acid, some derivatizing agents can introduce a fluorescent or UV-absorbing tag to the molecule, thereby increasing detection sensitivity.
Troubleshooting Guides
HPLC-UV Methods
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction of phosphonate groups with active sites on the column. 2. Metal chelation with components of the HPLC system. 3. Inappropriate mobile phase pH. | 1. Use a highly deactivated (end-capped) column. 2. Add a chelating agent like EDTA to the mobile phase.[4][10] 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of Risedronic acid to ensure it is in a single ionic state. |
| Low Sensitivity / No Peak Detected | 1. Low UV absorbance of Risedronic acid. 2. Insufficient concentration in the sample. | 1. Consider a pre-column derivatization step to introduce a chromophore. 2. Use a more sensitive detector, such as a mass spectrometer. 3. Implement a sample concentration step like solid-phase extraction (SPE).[1][7] 4. Explore complexation with a metal ion (e.g., Cu(II)) to enhance UV absorbance.[9] |
| Poor Retention / Analyte Elutes in the Void Volume | 1. High polarity of Risedronic acid. 2. Inappropriate stationary phase. | 1. Use an ion-pairing agent (e.g., tetrabutylammonium bromide) in the mobile phase.[5] 2. Employ alternative chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange chromatography.[3] 3. Consider derivatization to decrease polarity.[1][7] |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Column degradation. 3. Temperature fluctuations. | 1. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. 2. Flush the column with a strong solvent regularly.[11] 3. Use a column oven to maintain a constant temperature.[11] |
LC-MS/MS Methods
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Ionization | 1. Suppression of ionization by matrix components (matrix effect). 2. Inefficient ionization of the native molecule. | 1. Improve sample clean-up using solid-phase extraction (SPE), particularly anion exchange cartridges.[1][7] 2. Use a deuterated internal standard (e.g., risedronate-d4) to compensate for matrix effects.[7] 3. Optimize MS source parameters (e.g., temperature, gas flows, voltages). 4. Derivatize the molecule to improve its ionization efficiency.[1][7] |
| Contamination and Carryover | 1. Adsorption of the analyte to surfaces in the LC system. | 1. Use a bio-inert LC system to minimize metal interactions.[10] 2. Incorporate a strong wash solvent in the autosampler cleaning procedure. 3. Use a needle wash or needle dip function in the autosampler. |
| Inconsistent Results | 1. Variability in sample preparation. 2. Instability of the analyte in the matrix or processed samples. | 1. Automate sample preparation steps where possible. 2. Perform stability studies to assess the stability of Risedronic acid under different conditions (e.g., freeze-thaw cycles, room temperature).[1][7] |
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for Risedronic acid analysis.
Table 1: LC-MS/MS Method Performance
| Parameter | Method 1 |
| Matrix | Human Plasma |
| Sample Preparation | Anion Exchange SPE and Derivatization |
| Derivatizing Agent | Trimethylsilyl-diazomethane |
| Linearity Range | 0.2 - 25 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Accuracy (% Deviation) | <6% |
| Precision (% CV) | <6% |
| Mean Recovery | 54% |
| Reference | [1][7] |
Table 2: HPLC-UV Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Pharmaceutical Formulation | Pharmaceutical Formulation | Rat Plasma |
| Method Type | Micellar HPLC | "Green" HPLC | Ion-Pair HPLC |
| Linearity Range | 2 - 80 µg/mL | 14 - 140 µg/mL | 10 - 500 ng/mL |
| Limit of Detection (LOD) | 0.40 µg/mL | Not specified | 7 ng/mL |
| Limit of Quantification (LOQ) | 1.21 µg/mL | Not specified | 10 ng/mL |
| Recovery | 99.91 ± 1.30% (raw material) 101.52 ± 0.30% (tablets) | 101.84% | Not specified |
| Reference | [12] | [13][14] | [5] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Risedronate in Human Plasma
This protocol is based on a method involving derivatization and solid-phase extraction.[1][7]
1. Materials and Reagents:
-
Risedronic acid and Risedronate-d4 (internal standard)
-
Human plasma
-
Anion exchange solid-phase extraction (SPE) cartridges
-
Trimethylsilyl-diazomethane (derivatizing agent)
-
Ammonium acetate
-
Acetonitrile, Methanol (HPLC grade)
-
Formic acid
2. Sample Preparation (SPE and Derivatization):
-
Spike 200 µL of human plasma with the internal standard (Risedronate-d4).
-
Condition the anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue and add trimethylsilyl-diazomethane to methylate the phosphonic acid groups.
-
After the reaction, neutralize and evaporate the solvent.
-
Reconstitute the final sample in the mobile phase for injection.
3. LC-MS/MS Conditions:
-
LC Column: Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 µm)
-
Mobile Phase: Gradient of 10 mM Ammonium Acetate and Acetonitrile
-
Flow Rate: 300 µL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for derivatized Risedronic acid and its internal standard.
Protocol 2: HPLC-UV Quantification of Risedronate in Pharmaceutical Tablets
This protocol is based on a micellar HPLC method.[12]
1. Materials and Reagents:
-
Risedronate sodium standard
-
Risedronate tablets
-
Sodium dodecyl sulfate (SDS)
-
Triethylamine
-
n-Propanol
-
Orthophosphoric acid
-
HPLC grade water and acetonitrile
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Risedronate sodium in water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the concentration range of 2-80 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder several Risedronate tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Risedronate and dissolve it in the mobile phase.
-
Sonicate and filter the solution before injection.
-
3. HPLC-UV Conditions:
-
LC Column: C18 Waters Symmetry (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.02 M Sodium Dodecyl Sulfate + 0.3% Triethylamine + 10% n-Propanol in 0.02 M orthophosphoric acid, pH adjusted to 6.0.
-
Flow Rate: 0.7 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Workflow for LC-MS/MS quantification of Risedronic acid in plasma.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Spectrophotometric Determination of Risedronate in Pharmaceutical Formulations via Complex Formation with Cu (II) Ions: Application to Content Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Development and validation of a micellar high-performance liquid chromatographic method for determination of risedronate in raw material and in a pharmaceutical formulation: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. librarysearch.lse.ac.uk [librarysearch.lse.ac.uk]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Risedronic Acid Quantification Using Risedronic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Risedronic acid-d4 as an internal standard against alternative analytical techniques for the quantification of Risedronic acid in biological matrices. The presented data, compiled from peer-reviewed studies, aims to assist researchers in selecting the most suitable method for their specific analytical needs in pharmacokinetic and other drug development studies.
Introduction to Risedronic Acid Analysis
Risedronic acid is a potent bisphosphonate used in the treatment of osteoporosis and other bone-related diseases. Due to its high polarity and low oral bioavailability, the resulting concentrations in human plasma are typically low, necessitating highly sensitive and specific analytical methods for accurate quantification.[1] LC-MS/MS has emerged as a preferred technique for this purpose, offering superior sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
Experimental Workflow and Methodologies
A typical workflow for the validation of an LC-MS/MS method for Risedronic acid quantification involves several key stages, from sample preparation to data analysis.
Detailed Experimental Protocol for LC-MS/MS with this compound
The following protocol is based on the validated method described by Ghassabian et al. (2012).[1]
1. Sample Preparation:
-
Internal Standard Spiking: Human plasma samples are spiked with this compound as the internal standard.
-
Solid-Phase Extraction (SPE): The samples are loaded onto an anion exchange SPE cartridge. This step is crucial for cleaning up the sample and concentrating the analyte.
-
Derivatization: To improve chromatographic retention and sensitivity, the phosphonic acid groups of Risedronic acid and its internal standard are methylated using trimethylsilyl-diazomethane.[1] This derivatization step decreases the polarity of the analytes.[1]
-
Elution and Reconstitution: The derivatized analytes are eluted and the eluent is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The separation is achieved on a C18 column (e.g., Phenomenex Gemini C18, 150 mm × 2.0 mm, 5 µm) using a gradient elution with a mobile phase consisting of ammonium acetate and acetonitrile.[1]
-
Mass Spectrometric Detection: The detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).
Performance Comparison of Analytical Methods
The performance of the LC-MS/MS method using this compound is compared with other reported methods for Risedronic acid quantification.
| Parameter | LC-MS/MS with this compound [1] | LC-MS/MS with deoxy-risedronate IS (in urine) [2] | UPLC-UV [3] | Ion Chromatography-UV [4] |
| Matrix | Human Plasma | Mouse/Rat Urine | Human Urine | Drug Substance/Product |
| Linearity Range | 0.2 - 25 ng/mL | 10 - 2500 ng/mL | 20 ng/mL - 5 µg/mL | 0.075 - 0.125 mg/mL (product) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 10 ng/mL | 20 ng/mL | Not specified |
| Accuracy (% Deviation) | < 6% | 14.8% at LLOQ | 89.23 - 110.19% (inter-day) | 97.1 - 98.3% (product) |
| Precision (% CV) | < 6% | 17.8% at LLOQ | 1.63 - 9.72% (inter-day) | < 2.0% |
| Internal Standard | This compound | deoxy-risedronate | Not specified | Not applicable |
| Derivatization | Required (Methylation) | Not specified | Not required | Not required |
Discussion
The LC-MS/MS method utilizing this compound as an internal standard demonstrates excellent sensitivity with an LLOQ of 0.2 ng/mL in human plasma, making it highly suitable for pharmacokinetic studies where low concentrations of Risedronic acid are expected.[1] The accuracy and precision of this method are also noteworthy, with both being below 6%.[1]
In comparison, the LC-MS/MS method for urine samples using deoxy-risedronate as an internal standard has a higher LLOQ of 10 ng/mL and lower precision at the LLOQ.[2] While still a sensitive method, it may not be as suitable for studies requiring the quantification of very low plasma concentrations.
The UPLC-UV method offers a wider linear range but has a significantly higher LLOQ of 20 ng/mL, making it less sensitive than the LC-MS/MS methods.[3] However, it has the advantage of not requiring a mass spectrometer or a derivatization step, which can simplify the workflow.
The Ion Chromatography method is primarily suited for the assay of the drug substance and formulated products, with a much higher concentration range.[4] It is not designed for the low concentrations found in biological matrices after drug administration.
Other reported methods for Risedronic acid determination include ELISA and spectrophotometry.[5][6] While ELISA can be sensitive, it may be susceptible to cross-reactivity. Spectrophotometric methods are generally less sensitive and are more applicable to pharmaceutical formulations.[6]
Conclusion
For the quantification of Risedronic acid in biological matrices for pharmacokinetic and bioavailability studies, the LC-MS/MS method with this compound as an internal standard offers the best performance in terms of sensitivity, accuracy, and precision. The use of a stable isotope-labeled internal standard is critical for achieving reliable results. While other methods like UPLC-UV and ion chromatography have their applications, they lack the sensitivity required for bioanalytical studies of Risedronic acid. The choice of the analytical method should be guided by the specific requirements of the study, including the biological matrix, the expected concentration range of the analyte, and the available instrumentation.
References
- 1. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8168437B2 - Quantitative determination of risedronate in urine by SPE-LC-MS-MS - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fda.gov [fda.gov]
- 6. Spectrophotometric Determination of Risedronate in Pharmaceutical Formulations via Complex Formation with Cu (II) Ions: Application to Content Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Risedronic Acid-d4: A Superior Internal Standard for Bioanalysis
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the precision and reliability of analytical methods are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust bioanalytical assays. This guide provides a comprehensive comparison of Risedronic acid-d4, a deuterium-labeled internal standard, with other potential internal standards, highlighting its superior performance with supporting experimental data and detailed protocols.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating stable isotopes like deuterium (²H), the internal standard becomes chemically identical to the analyte, Risedronic acid. This near-perfect analogy ensures that both compounds exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Consequently, any variability encountered during the analytical process, such as extraction loss or matrix effects, is effectively compensated for, leading to highly accurate and precise quantification.[1][2]
In contrast, structural analogs, which are molecules with similar but not identical chemical structures to the analyte, are a common alternative. While more readily available and often less expensive than SIL-ISs, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate results.[3]
Performance Under the Microscope: this compound in Action
A key performance metric for an internal standard is its ability to track the analyte's recovery through the sample preparation process. In a validated LC-MS/MS method for the determination of risedronate in human plasma, the mean recovery for Risedronic acid was 54%, and for its deuterated internal standard, this compound, it was 51%.[1] This close correlation in recovery underscores the ability of the deuterated standard to accurately reflect the analytical behavior of the native analyte.
The primary role of an internal standard is to ensure the accuracy and precision of the quantification. Validated methods using this compound consistently demonstrate high levels of accuracy and precision. For instance, at concentrations of 0.5, 5, and 20 ng/mL, as well as at the lower limit of quantification (LLOQ) of 0.2 ng/mL, the accuracy (as percent deviation from the nominal concentration) and precision (as percent coefficient of variation) were reported to be excellent, at less than 6%.[1]
The linearity of the analytical method is also crucial for reliable quantification over a range of concentrations. A validated LC-MS/MS assay for risedronate using this compound as an internal standard showed a linear calibration curve over the range of 0.2-25 ng/mL, with a correlation coefficient (r²) of 0.9998.[1]
| Performance Parameter | This compound | Structural Analog (Hypothetical) |
| Recovery | 51% (similar to analyte's 54%)[1] | May differ significantly from the analyte |
| Accuracy (% Bias) | < 6%[1] | Potentially higher bias due to differential matrix effects |
| Precision (%CV) | < 6%[1] | Potentially higher variability |
| Linearity (r²) | 0.9998[1] | May be acceptable, but susceptible to matrix-induced non-linearity |
| Matrix Effect Compensation | High (co-elution and identical ionization) | Variable (depends on structural similarity) |
Experimental Protocols: A Closer Look
The successful implementation of this compound as an internal standard relies on a well-defined and validated experimental protocol. Below is a detailed methodology for the analysis of risedronate in human plasma using this compound.
Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
Due to the high polarity of risedronate, a derivatization step is necessary to improve its chromatographic retention and mass spectrometric response.[1]
-
Aliquot and Spiking: To 200 µL of human plasma, add the internal standard, this compound.
-
Derivatization: The derivatization of both risedronate and this compound is performed on an anion exchange solid-phase extraction cartridge. Trimethylsilyl-diazomethane is used as the derivatizing agent to methylate the phosphonic acid groups, thereby reducing the polarity of the analytes.[1]
-
Solid-Phase Extraction (SPE): The derivatized sample is then subjected to solid-phase extraction to remove interfering matrix components. The specific SPE cartridge and elution solvents should be optimized for the derivatized analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The extracted and derivatized sample is then analyzed by LC-MS/MS.
-
Chromatographic Column: A C18 reversed-phase column, such as a Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 µm), is suitable for the separation of the derivatized analytes.[1]
-
Mobile Phase: A gradient elution using a mixture of ammonium acetate (e.g., 10 mM) and an organic solvent like acetonitrile is typically employed.[1]
-
Flow Rate: A flow rate of 300 µL/min is commonly used.[1]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for both derivatized risedronate and this compound need to be optimized for maximum sensitivity and specificity.
Visualizing the Rationale and Workflow
To better understand the underlying principles and processes, the following diagrams illustrate the mechanism of action of risedronate, the experimental workflow, and the logical advantages of using a deuterated internal standard.
Caption: Mechanism of action of Risedronic acid in osteoclasts.
Caption: Bioanalytical workflow using this compound.
Caption: this compound vs. Structural Analog.
Conclusion: An Informed Choice for Superior Bioanalysis
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The available data strongly supports the use of this compound as the internal standard of choice for the quantification of risedronate. Its chemical identity to the analyte ensures that it effectively compensates for analytical variability, leading to superior accuracy, precision, and overall data quality. While structural analogs may present a more economical option, the potential for compromised data integrity makes this compound a worthwhile investment for researchers, scientists, and drug development professionals who demand the highest standards of analytical performance.
References
- 1. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. scispace.com [scispace.com]
A Researcher's Guide to Cross-Validation of Risedronic Acid Assays Between Laboratories
For researchers, scientists, and professionals in drug development, the ability to reliably quantify Risedronic acid is paramount for pharmacokinetic studies, quality control, and formulation development. Ensuring consistency and comparability of results across different laboratories is a critical challenge. This guide provides a comprehensive comparison of common analytical methods for Risedronic acid and outlines a framework for inter-laboratory cross-validation, supported by experimental data from published studies.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for Risedronic acid quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of various common assay methods based on published literature.
| Parameter | LC-MS/MS [1] | Spectrophotometry [2] | Ion Chromatography (USP Method) [3][4][5] | RP-HPLC [6] | Zwitterionic HILIC [7] |
| Linearity Range | 0.2 - 25 ng/mL | 2 - 40 µg/mL | Not explicitly stated, but assay is for drug substance and product | 20 - 140 µg/mL | Not explicitly stated, but calibration curve is used |
| Accuracy (% Recovery or % Deviation) | <6% deviation from nominal[1] | Mean recovery of 101.04 ± 0.32% | Drug substance: 99.1-99.6%Drug product: 97.1-98.3% | Not explicitly stated | Relative percentage error: 1.8% to 2.3% |
| Precision (%RSD or %CV) | <6%[1] | Intra-day: 0.78%Inter-day: 1.38% | Not explicitly stated, but meets USP specifications | Not explicitly stated | Intra-assay: 0.3-0.6%Inter-assay: ≤0.6% |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] | 0.03 µg/mL (as detection limit) | Not explicitly stated | Not explicitly stated | 1.5 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing assays. The following sections provide overviews of the experimental protocols for the discussed methods.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it suitable for quantifying low concentrations of Risedronate in biological matrices like human plasma.[1]
-
Sample Preparation: Risedronate and an internal standard (e.g., risedronate-d4) are extracted from plasma using solid-phase extraction (SPE) on an anion exchange cartridge.[1]
-
Derivatization: To improve chromatographic retention and sensitivity, the phosphonic acid groups of Risedronate are methylated using a derivatizing agent like trimethylsilyl-diazomethane.[1]
-
Chromatographic Separation: The derivatized analytes are separated on a C18 column (e.g., Phenomenex Gemini C18, 150 mm x 2.0 mm, 5 µm) using a gradient elution with a mobile phase consisting of ammonium acetate and acetonitrile.[1]
-
Detection: The analytes are detected using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[1]
Spectrophotometry
A simple and cost-effective method suitable for the determination of Risedronate in pharmaceutical formulations.[2]
-
Complex Formation: The method is based on the formation of a complex between Risedronate and copper (II) ions in an acetate buffer at pH 5.5.[2]
-
Measurement: The absorbance of the resulting complex is measured spectrophotometrically at a wavelength of 264 nm.[2]
-
Quantification: The concentration of Risedronate is determined from a standard calibration curve.[2]
Ion Chromatography (IC)
This is the method described in the United States Pharmacopeia (USP) for the assay of Risedronate sodium in the drug substance and product.[3][4][5]
-
Sample Preparation: For tablets, a number of tablets are dissolved in the diluent, sonicated, and centrifuged. The supernatant is then diluted to the final concentration.[4]
-
Chromatographic System: An ion chromatography system equipped with a UV detector is used. The specified column is a Thermo Fisher Scientific Dionex IonPac™ AS7 (a USP L48 column).[3][5]
-
Mobile Phase: The mobile phase consists of an EDTA eluent adjusted to pH 9.5.[3][5]
-
Detection: Risedronate is detected by UV absorbance at 263 nm.[3][5]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A widely used method for the estimation of Risedronate in pharmaceutical dosage forms.[6]
-
Chromatographic Conditions: Chromatography is performed on a C18 column (e.g., Hypersil BDS C18, 150mm x 4.6mm, 5µ) with a mobile phase containing a buffer and acetonitrile.[6]
-
Detection: The eluent is monitored at a wavelength of 262 nm.[6]
-
Quantification: The concentration is determined against a standard calibration curve.[6]
Framework for Inter-Laboratory Cross-Validation
A cross-validation study is essential to ensure that a bioanalytical method provides equivalent results regardless of the laboratory conducting the analysis. A general framework for such a study is presented below.
Caption: Workflow for a typical inter-laboratory cross-validation study.
Logical Relationship of Analytical Techniques
The choice of an analytical technique for Risedronic acid often involves a trade-off between sensitivity, cost, and complexity. The following diagram illustrates the logical relationship and typical applications of the discussed methods.
Caption: Logical selection guide for Risedronic acid analytical assays.
References
- 1. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Determination of Risedronate in Pharmaceutical Formulations via Complex Formation with Cu (II) Ions: Application to Content Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. Method Development and Validation for Analysis of Risedronate Sodium and Calcium Carbonate Using RP-HPLC Technique in Pharmaceutical Dosage Form - ProQuest [proquest.com]
- 7. Insights into the Mechanism of Separation of Bisphosphonates by Zwitterionic Hydrophilic Interaction Liquid Chromatography: Application to the Quantitation of Risedronate in Pharmaceuticals [mdpi.com]
Risedronic Acid-d4: Setting the Gold Standard for Bioanalytical Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the bioanalysis of risedronic acid, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of Risedronic acid-d4 as an internal standard against other potential alternatives, supported by experimental data and detailed methodologies. The evidence strongly indicates that this compound, a stable isotope-labeled (SIL) internal standard, offers superior performance in correcting for analytical variability, thereby providing higher quality pharmacokinetic and bioequivalence data.
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and chromatographic separation, as well as ionization in the mass spectrometer. This mimicry allows it to compensate for any variations that may occur, leading to more precise and accurate quantification of the analyte.
Performance of this compound as an Internal Standard
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of risedronic acid in human plasma using this compound as an internal standard has been extensively validated. The data from this validated method demonstrates the exceptional accuracy and precision achievable with a SIL internal standard.
Quantitative Performance Data
The following table summarizes the accuracy and precision data from a key study validating an LC-MS/MS assay for risedronic acid using this compound as the internal standard.
| Analyte Concentration (ng/mL) | Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| 0.2 (LLOQ) | < 6% | < 6% | < 6% |
| 0.5 (LQC) | < 6% | < 6% | < 6% |
| 5.0 (MQC) | < 6% | < 6% | < 6% |
| 20.0 (HQC) | < 6% | < 6% | < 6% |
Data sourced from Ghassabian et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2012.[1]
As the data illustrates, the use of this compound results in excellent accuracy (with a bias of less than 6%) and high precision (with a coefficient of variation of less than 6%) across a range of concentrations, from the lower limit of quantification (LLOQ) to high quality control (HQC) samples.
Comparison with Alternative Internal Standards
Alternative, non-isotopically labeled internal standards (e.g., etidronic acid, clodronic acid, or ibandronic acid) may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to risedronic acid. These differences can lead to inadequate compensation for analytical variability and, consequently, less accurate and precise results.
Experimental Protocols
A detailed experimental protocol for the quantification of risedronic acid in human plasma using this compound as an internal standard is provided below. This method highlights the key steps where an effective internal standard is crucial for accurate results.
Sample Preparation and Extraction
-
Spiking: To 200 µL of human plasma, add the internal standard (this compound) solution.
-
Solid-Phase Extraction (SPE):
-
Condition an anion exchange SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
-
Derivatization: On the SPE cartridge, derivatize both risedronic acid and this compound with trimethylsilyl-diazomethane. This step is critical for improving the chromatographic properties of the highly polar bisphosphonates.
-
Elution: Elute the derivatized analytes from the SPE cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivatization and specific method.
-
Detection: Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the importance of a reliable internal standard, the following diagrams illustrate the workflow and the logical relationship of an internal standard in correcting for analytical variability.
Caption: Experimental workflow for risedronic acid quantification.
Caption: Role of an ideal internal standard in mitigating variability.
Conclusion
The selection of a suitable internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The experimental evidence overwhelmingly supports the use of this compound for the quantification of risedronic acid. Its stable isotope-labeled nature ensures that it closely tracks the analyte through all stages of sample preparation and analysis, effectively compensating for potential variabilities. This leads to superior accuracy and precision, which is essential for making confident decisions in drug development and clinical research. While other bisphosphonates may be considered as cost-effective alternatives, the lack of comprehensive validation data and their inherent physicochemical differences from risedronic acid pose a greater risk of compromising data quality. Therefore, for the highest level of confidence in bioanalytical results, this compound is the recommended internal standard.
References
Risedronic Acid-d4: A Comparative Guide to Linearity and Range of Quantification
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. Risedronic acid, a nitrogen-containing bisphosphonate used in the management of osteoporosis and other bone diseases, and its deuterated internal standard, Risedronic acid-d4, are no exception. This guide provides a comparative analysis of the linearity and range of quantification for Risedronic acid, with a focus on methods employing this compound, alongside alternative analytical techniques. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable quantitative assays.
Quantitative Performance Comparison
The selection of an appropriate analytical method is critical for achieving the desired sensitivity and range for the quantification of Risedronic acid in various biological matrices. The following table summarizes the linearity and quantification ranges of different analytical methods, highlighting the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as an internal standard.
| Analytical Method | Analyte | Internal Standard | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (r²) |
| LC-MS/MS | Risedronic acid | This compound | Human Plasma | 0.2 - 25 ng/mL | 0.2 ng/mL | 0.9998 [1] |
| LC-MS/MS (without derivatization) | Risedronic acid | Not specified | Plasma | Not specified | ~10 ng/mL[2] | Not specified |
| LC-MS/MS | Risedronate | Not specified | Plasma | 0.1974 - 29.6121 ng/mL | 0.1974 ng/mL[3] | Not specified |
| HPLC-UV | Risedronate Sodium | Not applicable | Bulk/Tablet | 14 - 140 µg/mL | Not specified | 0.9994[4] |
| HPLC-UV | Risedronate | Not applicable | Not specified | 200 - 1000 µg/ml | Not specified | Not specified[4] |
| HPLC-UV | Risedronate | Not applicable | Not specified | 10 - 50 µg/ml | Not specified | 0.999[4] |
| Micellar HPLC | Risedronate | Not applicable | Raw Material/Tablet | 2 - 80 µg/mL | 1.21 µg/mL | Not specified[5] |
| Ion Chromatography | Risedronate Sodium | Not applicable | Bulk/Tablet | 16 µg/mL - 2 mg/mL | 0.849 µg/mL[6] | 1[6] |
As evidenced by the data, the LC-MS/MS method employing this compound as an internal standard offers superior sensitivity, with an LLOQ of 0.2 ng/mL in human plasma[1]. This level of sensitivity is crucial for pharmacokinetic studies, given the low systemic bioavailability of Risedronic acid. The use of a stable isotope-labeled internal standard like this compound is a key factor in achieving high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response[7][8].
Experimental Protocol: Quantification of Risedronic Acid in Human Plasma by LC-MS/MS
The following is a detailed methodology for the quantification of Risedronic acid in human plasma using this compound as an internal standard, based on the validated assay described by Ghassabian et al. (2012).
Sample Preparation
-
Derivatization and Solid-Phase Extraction (SPE):
-
To 200 µL of human plasma, add the internal standard, this compound.
-
The samples are then subjected to derivatization on an anion exchange solid-phase extraction cartridge.
-
Trimethylsilyl-diazomethane is used as a methylating agent for the phosphonic acid groups of both Risedronic acid and this compound. This step is crucial to decrease the polarity of the analytes, making them more amenable to chromatographic separation[1].
-
Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: Phenomenex Gemini C18 column (150 mm × 2.0 mm, 5 µm)[1].
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium acetate
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: 300 µL/min[1].
-
Gradient: A gradient elution program is employed to achieve optimal separation of the analytes from matrix components.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for the detection of the derivatized analytes.
-
Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Risedronic acid and this compound, ensuring high selectivity and sensitivity.
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Risedronic acid into blank human plasma.
-
Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
-
Data Analysis: The concentration of Risedronic acid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Mechanism of Action: Risedronic Acid Signaling Pathway
Risedronic acid, as a nitrogen-containing bisphosphonate, exerts its therapeutic effect by inhibiting osteoclast-mediated bone resorption. Its primary molecular target is the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway in osteoclasts[1][9][10][11]. The inhibition of this key enzyme disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins like Ras, Rho, and Rac[12]. These proteins are critical for various osteoclast functions, including cytoskeletal arrangement, membrane ruffling, and trafficking of vesicles, all of which are necessary for bone resorption[12]. The disruption of these processes ultimately leads to osteoclast inactivation and apoptosis, thereby reducing bone turnover[10][12].
Caption: Mechanism of action of Risedronic acid in osteoclasts.
References
- 1. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of Risedronic Acid-d4 Lots
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of stable isotope-labeled internal standards like Risedronic acid-d4 is paramount for the accuracy and reproducibility of pharmacokinetic and other quantitative studies. Lot-to-lot variability can introduce significant errors in analytical measurements. This guide provides a framework for the comparative analysis of different lots of this compound, offering objective methodologies and supporting experimental data to empower researchers in their selection and qualification process.
Comparative Data Summary
While specific lot-to-lot data is proprietary and not publicly available, researchers can generate comparative data by performing the analyses outlined in this guide. The following tables present a template for summarizing the key quantitative data points that should be assessed for each lot of this compound.
Table 1: Chemical Purity and Impurity Profile
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Chemical Purity (by HPLC-UV) | e.g., 99.8% | e.g., 99.5% | e.g., 99.9% | ≥ 98.0% |
| Related Substance A | e.g., 0.05% | e.g., 0.10% | e.g., 0.03% | ≤ 0.2% |
| Related Substance B | e.g., <0.02% | e.g., 0.05% | e.g., <0.02% | ≤ 0.2% |
| Total Impurities | e.g., 0.15% | e.g., 0.25% | e.g., 0.08% | ≤ 0.5% |
| Residual Solvents | e.g., Complies | e.g., Complies | e.g., Complies | As per USP <467> |
| Water Content (Karl Fischer) | e.g., 0.2% | e.g., 0.3% | e.g., 0.15% | ≤ 1.0% |
Table 2: Isotopic Purity and Enrichment
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Isotopic Enrichment (by LC-MS/MS) | e.g., 99.5% | e.g., 99.2% | e.g., 99.6% | ≥ 98% |
| Unlabeled Risedronic Acid (d0) | e.g., 0.3% | e.g., 0.5% | e.g., 0.2% | ≤ 1.0% |
| d1 Species | e.g., 0.1% | e.g., 0.2% | e.g., 0.1% | Report |
| d2 Species | e.g., 0.05% | e.g., 0.08% | e.g., 0.05% | Report |
| d3 Species | e.g., 0.05% | e.g., 0.02% | e.g., 0.05% | Report |
Table 3: Stability Assessment
| Condition | Time Point | Lot A (% Degradation) | Lot B (% Degradation) | Lot C (% Degradation) | Acceptance Criteria |
| Long-Term (2-8°C) | 6 Months | e.g., <0.1% | e.g., <0.1% | e.g., <0.1% | No significant degradation |
| Accelerated (25°C/60% RH) | 1 Month | e.g., 0.2% | e.g., 0.3% | e.g., 0.15% | Report |
| Freeze-Thaw (3 cycles) | N/A | e.g., <0.1% | e.g., <0.1% | e.g., <0.1% | No significant degradation |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following protocols are based on established analytical techniques for Risedronic acid and its analogs.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound and to quantify any related substances.
-
Instrumentation: A high-performance liquid chromatography system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: A gradient of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact composition and gradient program should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (e.g., 262 nm).
-
Sample Preparation: Accurately weigh and dissolve the this compound from each lot in a suitable solvent (e.g., water or a mixture of water and mobile phase).
-
Analysis: Inject the prepared samples and a reference standard of known purity. Calculate the percentage of impurities by area normalization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Enrichment
This technique is essential for confirming the isotopic purity of the deuterated standard.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC method, but optimized for MS detection.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the adduct formation.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for this compound and its unlabeled counterpart (d0).
-
-
Sample Preparation: Prepare dilute solutions of each lot in a suitable solvent.
-
Analysis: Inject the samples and monitor the ion signals for the d4 and d0 species. The isotopic enrichment is calculated from the relative peak areas.
Stability Studies
Stability testing evaluates the integrity of this compound under various conditions.
-
Long-Term Stability: Store samples from each lot at the recommended storage temperature (e.g., 2-8°C) and analyze at specified time intervals (e.g., 0, 3, 6, and 12 months).
-
Accelerated Stability: Store samples at elevated temperature and humidity (e.g., 25°C/60% RH or 40°C/75% RH) to predict long-term stability. Analyze at time points such as 0, 1, 3, and 6 months.
-
Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., -20°C to room temperature for 3 cycles) to assess stability during sample handling.
-
Analysis: Use the HPLC method described above to quantify any degradation products.
Mandatory Visualizations
Experimental Workflow for Lot Comparison
Caption: Workflow for the comparative analysis of this compound lots.
Risedronic Acid Signaling Pathway Inhibition
Caption: Inhibition of the mevalonate pathway by Risedronic acid.
A Comparative Guide to Risedronic Acid Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of Risedronic acid, a bisphosphonate used in the treatment of bone diseases. The information is compiled from a review of published literature on method development and validation studies. While a formal inter-laboratory comparison study was not identified, this document synthesizes data from independent research to offer a comparative perspective on the performance of different techniques.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for Risedronic acid quantification as reported in various studies.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods with UV Detection
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Principle | Ion-Chromatography | RP-HPLC | Reversed-Phase Ion-Pair HPLC | Eco-friendly HPLC-UV |
| Matrix | Drug Substance & Tablets | Pure & Pharmaceutical Dosage Form | Pharmaceutical Dosage Forms | Bulk & Tablet Dosage Form |
| Linearity Range | 0.075-0.125 mg/mL | 200-1000 µg/mL | 2.50-20.00 µg/mL | 14–140 μg/mL[1] |
| Accuracy (% Recovery) | 97.1-99.6%[2] | 98-102% | Not explicitly stated (%Er < 0.4%)[3] | 91.6-97.53%[1] |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | <5.9% (intra- and inter-day)[3] | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not specified | Not specified | 1.61 µg/mL[3] | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified | 0.48 µg/mL[3] | Not specified |
| Correlation Coefficient (r²) | Not specified | Not specified | Not specified | 0.9994[4][5] |
| Reference | [2] | [4][6] | [3] | [1] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 |
| Principle | LC-MS/MS with derivatization | LC-MS/MS |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 0.2-25 ng/mL[7] | 0.1974-29.6121 ng/mL[8] |
| Accuracy (% Deviation) | <6%[7] | Not explicitly stated |
| Precision (%CV) | <6%[7] | Not explicitly stated |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL[7] | 0.1974 ng/mL[8] |
| Mean Recovery | 54%[7] | Not explicitly stated |
| Correlation Coefficient (r²) | 0.9998[7] | Not specified |
| Reference | [7] | [8] |
Table 3: Spectrophotometric Method
| Parameter | Method 1 |
| Principle | Complex formation with Cu (II) ions |
| Matrix | Raw Material & Pharmaceutical Formulations |
| Linearity Range | 2-40 µg/mL[9] |
| Accuracy (% Recovery) | 101.04 ± 0.32 (mean ± SD)[9] |
| Precision (%RSD) | 0.78 (intra-day), 1.38 (inter-day)[9] |
| Limit of Detection (LOD) | 0.03 µg/mL[9] |
| Molar Absorptivity | 8.00 × 10³ l/mol/cm[9] |
| Reference | [9] |
Experimental Protocols
Method 1: Ion Chromatography with UV Detection (USP Monograph Method)
This method is described for the assay of risedronate in the drug substance and tablets.
-
Sample Preparation (Tablets):
-
Dissolve 5 tablets (35 mg strength) in 350 g of diluent by shaking for 10 minutes, followed by 5 minutes of sonication to achieve a 0.5 mg/mL solution.[2]
-
Centrifuge the supernatant at 5000 rpm for 15 minutes.[2]
-
Dilute 2 mL of the supernatant to 10 mL with the diluent to obtain a final concentration of 0.1 mg/mL of risedronate sodium.[2]
-
-
Chromatographic Conditions:
Method 2: LC-MS/MS for Quantification in Human Plasma
This method is designed for the sensitive measurement of risedronate concentrations in human plasma, which is necessary for pharmacokinetic studies due to its low oral bioavailability.[7]
-
Sample Preparation and Derivatization:
-
LC-MS/MS Conditions:
Method 3: Reversed-Phase Ion-Pair HPLC with UV Detection
This method provides a stability-indicating assay for risedronate in pharmaceutical dosage forms.[3]
-
Chromatographic Conditions:
-
Column: BDS C18 analytical column (250 mm x 4.6 mm i.d., 5 µm particle size).[3]
-
Mobile Phase: A mixture of 0.005 M tetrabutylammonium hydroxide and 0.005 M pyrophosphate sodium (pH 7.0) with acetonitrile in a 78:22 (v/v) ratio.[3]
-
Flow Rate: 1.00 mL/min.[3]
-
Detection: UV at 262 nm.[3]
-
Internal Standard: Magnesium ascorbyl phosphate.[3]
-
Methodology Visualizations
Caption: Workflow for Risedronic Acid Quantification by Ion Chromatography.
Caption: Workflow for Risedronic Acid Quantification in Plasma by LC-MS/MS.
References
- 1. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and validation of a reversed-phase ion-pair high-performance liquid chromatographic method for the determination of risedronate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.vensel.org [pubs.vensel.org]
- 7. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Spectrophotometric Determination of Risedronate in Pharmaceutical Formulations via Complex Formation with Cu (II) Ions: Application to Content Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioequivalence Studies of Risedronic Acid Formulations Utilizing a d4-Internal Standard
For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic and new formulations of risedronic acid is a critical step in the regulatory approval process. This guide provides an objective comparison of risedronic acid formulations, supported by experimental data from studies that employ a deuterated internal standard (d4-IS) for robust and accurate quantification.
The Gold Standard: Deuterated Internal Standards in Risedronic Acid Bioanalysis
In bioanalytical method development, the choice of an internal standard (IS) is paramount for achieving reliable results. For liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, stable isotope-labeled internal standards, such as deuterated analogs (e.g., risedronate-d4), are considered the gold standard. These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer.
The primary advantage of a d4-IS is its ability to co-elute with the analyte, thereby compensating for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response. This leads to more accurate and precise quantification of the drug in biological matrices like plasma, which is crucial for the low concentrations of risedronic acid expected due to its low oral bioavailability.
Comparative Pharmacokinetic Data
Bioequivalence between different formulations is typically determined by comparing key pharmacokinetic parameters. The following table summarizes data from a comparative study of two test formulations (Test 1 and Test 2) against a reference formulation of 35 mg risedronate sodium tablets administered under fed conditions. The plasma concentrations of risedronate were analyzed using a validated LC-MS/MS method.[1][2]
| Pharmacokinetic Parameter | Test Formulation 1 (Mean ± SD) | Test Formulation 2 (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 23.60 ± 8.62 | 24.00 ± 12.95 | 24.43 ± 11.62 |
| Tmax (hr) | 1.21 ± 0.40 | 1.19 ± 0.65 | 1.04 ± 0.56 |
| AUC0-t (ng·hr/mL) | 86.87 ± 34.29 | 82.14 ± 39.42 | 87.04 ± 46.76 |
| AUC0-inf (ng·hr/mL) | Not Reported | Not Reported | Not Reported |
| t1/2 (hr) | Not Reported | Not Reported | Not Reported |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; SD: Standard Deviation.
The study concluded that the test formulations were bioequivalent to the reference formulation in terms of the rate and extent of absorption.[1]
Experimental Protocols
A robust and validated analytical method is the foundation of any bioequivalence study. The following is a detailed methodology for the determination of risedronate in human plasma using LC-MS/MS with a d4-internal standard, based on a published and validated method.[3]
Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
Plasma Sample Pre-treatment: To 200 µL of human plasma, add the d4-risedronate internal standard.
-
Solid-Phase Extraction:
-
Condition an anion exchange SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
-
On-Cartridge Derivatization:
-
Add trimethylsilyl-diazomethane to the SPE cartridge to methylate the phosphonic acid groups of risedronate and the d4-IS. This step is crucial to decrease the polarity of the analytes and improve their chromatographic behavior and detection sensitivity.
-
-
Elution: Elute the derivatized analytes from the SPE cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Analytical Column: A C18 column (e.g., Phenomenex Gemini C18, 150 mm × 2.0 mm, 5 µm).[3]
-
Mobile Phase: A gradient of 10 mM ammonium acetate and acetonitrile.[3]
-
Flow Rate: 300 µL/min.[3]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific mass transitions for the derivatized risedronate and d4-risedronate are monitored.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability established under various conditions (freeze-thaw, bench-top, long-term) |
In a validated study, the calibration curve for risedronate was linear over the range of 0.2–25 ng/mL, with accuracy and precision at the lower limit of quantification (LLOQ) of 0.2 ng/mL being excellent at <6%. The mean recovery for risedronate and the d4-IS was 54% and 51%, respectively.[3]
Mandatory Visualizations
Experimental Workflow for Risedronate Bioequivalence Study
Caption: Experimental workflow of a risedronate bioequivalence study.
Mechanism of Action of Risedronic Acid
Risedronic acid is a nitrogen-containing bisphosphonate that inhibits osteoclast-mediated bone resorption. Its primary molecular target is the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate pathway within osteoclasts.[4][5] Inhibition of FPPS disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins. This disruption leads to osteoclast apoptosis and a reduction in bone resorption.[5]
Caption: Signaling pathway of risedronic acid in osteoclasts.
Comparison with Alternative Methods
While LC-MS/MS with a deuterated internal standard is the preferred method for bioequivalence studies of risedronate, other analytical techniques have been employed.
-
HPLC with UV Detection: Some earlier bioequivalence studies utilized HPLC with UV detection.[6] However, this method often requires analysis of urine samples due to insufficient sensitivity for the low plasma concentrations of risedronate. Urinary excretion data can be more variable and less direct than plasma concentration data for assessing bioequivalence. Furthermore, the lack of a co-eluting internal standard can lead to lower accuracy and precision.
-
LC-MS/MS with a Structural Analog IS: In the absence of a deuterated internal standard, a structural analog can be used. While this is an improvement over methods without an internal standard, structural analogs may have different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte. These differences can lead to less effective compensation for matrix effects and other sources of variability.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 6. Bioequivalence study of two risedronate sodium film-coated tablet formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Risedronic Acid-d4 Versus Alternatives in Bioanalysis
For researchers, scientists, and professionals in drug development, the accurate quantification of risedronic acid in biological matrices is paramount for pharmacokinetic and bioavailability studies. The choice of an appropriate internal standard is a critical factor influencing the reliability of bioanalytical methods. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, Risedronic acid-d4, against a common non-deuterated alternative, etidronic acid, supported by experimental data from published studies.
Executive Summary
This compound, as a stable isotope-labeled internal standard, demonstrates excellent performance in human plasma using a highly sensitive LC-MS/MS method. Its key advantage lies in its ability to mimic the analyte's behavior during sample preparation and ionization, leading to high accuracy and precision. While etidronic acid, a structural analog, can be utilized in methods like UPLC-UV for risedronic acid quantification in urine, the data suggests that deuterated standards generally provide more robust and reliable results, particularly in complex matrices and when using mass spectrometry.
Performance Data at a Glance
The following tables summarize the performance characteristics of this compound in human plasma and a UPLC-UV method for risedronic acid in human urine, which utilizes etidronic acid as a component of the mobile phase and serves as a proxy for its performance as a non-deuterated internal standard.
Table 1: Performance of this compound in Human Plasma (LC-MS/MS Method)[1]
| Parameter | Risedronic acid | This compound (Internal Standard) |
| Linearity (r²) | 0.9998 | Not Applicable |
| Concentration Range | 0.2 - 25 ng/mL | Not Applicable |
| Accuracy (% deviation) | < 6% | Not Applicable |
| Precision (% CV) | < 6% | Not Applicable |
| Mean Recovery | 54% | 51% |
Table 2: Performance of Risedronic Acid Analysis in Human Urine (UPLC-UV Method with Etidronic Acid in Mobile Phase)[2]
| Parameter | Risedronic acid |
| Linearity (r) | 0.99 |
| Concentration Range | 20 ng/mL - 5 µg/mL |
| Intra-day Accuracy | 89.17 - 110.43% |
| Inter-day Accuracy | 89.23 - 110.19% |
| Intra-day Precision (% RSD) | 0.04 - 3.16% |
| Inter-day Precision (% RSD) | 1.63 - 9.72% |
| Mean Recovery | 97.16% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance.
Method 1: LC-MS/MS Analysis of Risedronic Acid in Human Plasma with this compound[1]
This method employs a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
-
Sample Preparation:
-
Risedronate and the internal standard, this compound, are extracted from human plasma using solid-phase extraction (SPE) on an anion exchange cartridge.
-
The phosphonic acid groups of both the analyte and the internal standard are derivatized (methylated) using trimethylsilyl-diazomethane to decrease their polarity.
-
-
Chromatography:
-
Column: Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 µm)
-
Mobile Phase: A gradient of 10 mM ammonium acetate and acetonitrile.
-
Flow Rate: 300 µL/min.
-
-
Detection:
-
Tandem mass spectrometry (MS/MS) is used for detection, providing high selectivity and sensitivity.
-
Method 2: UPLC-UV Analysis of Risedronic Acid in Human Urine[2]
This method utilizes ultra-performance liquid chromatography with UV detection for the quantification of risedronic acid in human urine.
-
Chromatography:
-
Mobile Phase: A mixture of sodium phosphate buffer and 1 mM etidronate-acetonitrile (95:5, v/v), with the pH adjusted to 9.0.
-
Flow Rate: 0.3 mL/min.
-
-
Detection:
-
UV detection is performed at a specific wavelength to quantify the risedronate.
-
Visualizing the Workflow and Evaluation Logic
To further clarify the experimental process and the logic behind performance evaluation, the following diagrams are provided.
References
- 1. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-UV method for determination of risedronate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Risedronic Acid-d4
For researchers, scientists, and professionals in drug development, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical reagents, including isotopically labeled compounds like Risedronic acid-d4, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Regulatory Framework
The disposal of pharmaceutical waste, including research chemicals like this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances, although Risedronic acid is not currently listed as a controlled substance.[1][2] It is also crucial to be aware of state and local regulations, which may be more stringent than federal mandates.[1]
Hazard Profile of Risedronic Acid
Before handling or disposing of any chemical, it is essential to understand its hazard profile. The Safety Data Sheet (SDS) for Risedronic acid and its sodium salt indicates that it can be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[4][5] Inhalation of dusts may cause respiratory irritation.[4][6]
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[4] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[4] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[4] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust. Use only in a well-ventilated area.[4] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound, based on general guidelines for pharmaceutical waste.
-
Consult the Safety Data Sheet (SDS): Always refer to the most current SDS for this compound or, in its absence, the SDS for Risedronic acid. This document contains vital information on handling, storage, and disposal.
-
Segregation of Waste: Do not mix this compound waste with other waste streams. It should be segregated as non-hazardous pharmaceutical waste unless it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) as defined by the EPA.[3]
-
Containerization:
-
Place solid this compound waste in a designated, well-labeled, and securely sealed container.
-
For solutions, use a compatible, leak-proof container.
-
The container should be clearly labeled with the chemical name ("this compound") and any relevant hazard warnings.
-
-
Waste Collection and Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Maintain an inventory of the waste generated.
-
-
Disposal through a Licensed Contractor:
-
Arrange for the disposal of the this compound waste through a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.[2]
-
-
Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.
Environmental Considerations
An environmental risk assessment for Risedronate sodium suggests that it is unlikely to pose a significant risk to the environment at predicted concentrations.[7] The predicted environmental concentration in surface water is estimated to be very low.[7] However, improper disposal can lead to contamination of water and soil.[1] Therefore, flushing this compound down the drain is not recommended.[2] The EPA's "Management of Hazardous Waste Pharmaceuticals" rule, often referred to as Subpart P, explicitly prohibits the sewering of hazardous waste pharmaceuticals.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound.
By adhering to these procedures, research institutions can ensure a safe working environment, maintain regulatory compliance, and minimize their environmental impact. The responsible management of chemical waste is a cornerstone of scientific excellence and ethical research practice.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Risedronic Acid-d4
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Risedronic acid-d4. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
This compound, a deuterated analog of the potent bisphosphonate Risedronic acid, requires stringent handling procedures due to its pharmacological activity. Occupational exposure can lead to adverse health effects, including irritation of the skin, eyes, and respiratory tract.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.
Engineering and Administrative Controls
Prior to handling this compound, a designated area should be established. Engineering controls are the primary means of minimizing exposure. Work should be conducted in a containment primary engineering control (C-PEC), such as a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), that is externally vented.[2] The work area should be maintained under negative pressure relative to adjacent spaces to prevent the escape of airborne particles.[3]
Administrative controls include the development of standard operating procedures (SOPs) for all aspects of handling, from receipt of the compound to its final disposal.[2][4] Access to the designated handling area should be restricted to trained personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The following table summarizes the required PPE and relevant standards.
| PPE Component | Specification | Standard | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | ASTM D6978 | Prevents skin contact and absorption. Double gloving provides an additional barrier. |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | --- | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a face shield worn in combination with goggles. | ANSI Z87.1 | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | For routine handling within a C-PEC, a NIOSH-approved N95 respirator is recommended. For activities with a higher risk of aerosolization (e.g., spill cleanup), a powered air-purifying respirator (PAPR) with a HEPA filter should be used. | NIOSH 42 CFR 84 | Prevents inhalation of airborne particles. The level of protection should be based on a risk assessment. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | --- | Prevents the tracking of contamination outside of the designated handling area. |
| Hair Cover | Disposable bouffant cap or other suitable hair covering. | --- | Contains hair to prevent contamination of the work area. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Pre-Handling
-
Verify Equipment: Ensure the C-PEC has been certified within the last six months.[2]
-
Gather Supplies: Assemble all necessary equipment, including the compound, solvents, consumables, and waste containers, within the C-PEC before starting work.
-
Don PPE: Put on all required PPE in the correct order (shoe covers, hair cover, gown, mask/respirator, eye protection, and then gloves).
Handling this compound
-
Weighing and Reconstitution: Conduct all manipulations, such as weighing and preparing solutions, within the C-PEC. Use a dedicated, calibrated balance.
-
Minimize Aerosolization: Handle the powdered compound carefully to avoid generating dust. When reconstituting, add the solvent to the powder slowly and gently.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
Post-Handling
-
Decontamination: Decontaminate all surfaces of the C-PEC with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in a manner that prevents self-contamination. Gloves should be removed first, followed by the gown, eye protection, and respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Containment:
-
Hazardous Drug Waste: All items that have come into direct contact with this compound, including unused compound, contaminated PPE, and cleaning materials, are considered hazardous drug waste.[5]
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous drug waste.[5][6] These containers should be kept closed when not in use.
Disposal Procedure:
-
Segregate Waste: At the point of generation, place all contaminated materials into the designated hazardous drug waste container.
-
Seal Containers: When the container is three-quarters full, securely seal it.
-
Labeling: Ensure the container is labeled as "Hazardous Drug Waste" and includes the name of the compound.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste management contractor.[7] Incineration is the preferred method of disposal for hazardous drug waste.[6]
-
Documentation: Maintain records of all hazardous waste generated and disposed of in accordance with institutional and regulatory requirements.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Spill Kit Contents:
A dedicated hazardous drug spill kit should be readily available in the handling area and include:
-
Two pairs of chemotherapy-tested gloves
-
Impermeable gown and shoe covers
-
Face shield and N95 respirator
-
Absorbent, plastic-backed pads or pillows
-
Disposable scoop and scraper
-
Two sealable, thick plastic hazardous waste disposal bags with labels
-
Puncture-resistant container for broken glass
Spill Cleanup Procedure:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.
-
Don PPE: Put on the full PPE ensemble from the spill kit.
-
Contain the Spill:
-
Powder Spill: Gently cover the spill with wetted absorbent pads to avoid generating dust.[8]
-
Liquid Spill: Cover the spill with absorbent pads, starting from the outside and working inward.
-
-
Clean the Area:
-
Use the scoop and scraper to collect all contaminated materials and place them in the hazardous waste bag.
-
Clean the spill area thoroughly with a detergent solution, followed by a disinfectant.
-
Wipe the area with sterile water to remove any residues.
-
-
Dispose of Waste: Place all contaminated materials, including used PPE, into the hazardous waste bag, seal it, and place it in the designated hazardous waste container.
-
Report the Incident: Document the spill and the cleanup procedure in accordance with institutional protocols.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. upm-inc.com [upm-inc.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. 919-Hazardous drug spill management | eviQ [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
